molecular formula C23H24O12 B15545618 Tricin 5-Gucoside

Tricin 5-Gucoside

Cat. No.: B15545618
M. Wt: 492.4 g/mol
InChI Key: FLSOTPIEFVBPBU-UHFFFAOYSA-N
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Description

7-Hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has been reported in Sasa cernua and Sogatella furcifera with data available.

Properties

IUPAC Name

7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSOTPIEFVBPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Tricin 5-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0302148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Technical Guide to Tricin 5-Glucoside: From Natural Reserves to Laboratory Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tricin (B192558) 5-Glucoside, a naturally occurring flavonoid with significant therapeutic potential. This document details its primary natural sources, outlines methodologies for its isolation and purification, and explores its biological mechanisms of action through key signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate complex biological and experimental workflows.

Natural Sources and Abundance of Tricin 5-Glucoside

Tricin 5-Glucoside is a glycosidic derivative of Tricin, a flavone (B191248) found predominantly in the plant kingdom, especially within the grass family (Poaceae).[1][2] Tricin and its glycosides, including Tricin 5-Glucoside, are present in various parts of these plants, such as the leaves, bran, and husks.[1] The concentration of these compounds can vary significantly depending on the plant species, cultivar, and the specific tissue. While much of the quantitative data available focuses on the aglycone Tricin, it serves as a strong indicator of the potential abundance of its glycosylated forms.

Table 1: Reported Yields of Tricin from Various Plant Sources

Plant SpeciesCommon NamePlant PartIsolation Yield of Tricin (mg/kg of dry material)Reference
Triticum aestivumWheatStraw1925.05 (after acid hydrolysis)[3]
Oryza sativa L. (cv. Njavara)Njavara RiceBran1930.5[3]
Huperzia brevifolia---Aerial Parts38900[4]
Melilotus albusSweet White Clover---Not specified, but identified as a source[3]
Saccharum officinarumSugarcane---Found in juice[5]
Bamboo leaves---Leaves3.09 g from 5 L of concentrated extract[1][2]

Note: The yield of Tricin 5-Glucoside may be inferred from the presence and quantity of Tricin, as the glycoside is a direct derivative.

Experimental Protocols for Isolation and Purification

The isolation of Tricin 5-Glucoside from its natural sources typically involves a multi-step process encompassing extraction, chromatographic separation, and purification. The following protocols are based on established methodologies for the isolation of Tricin and its glycosides.

General Extraction of Flavonoids from Plant Material

This initial step aims to extract a broad range of flavonoid compounds, including Tricin 5-Glucoside, from the plant matrix.

Protocol 2.1.1: Maceration with Ethyl Acetate (B1210297) [4][6]

  • Preparation : Finely grind the dried plant material (e.g., aerial parts of Huperzia brevifolia) to a powder.

  • Extraction : Subject the ground material (5 g) to dynamic maceration in ethyl acetate (EtOAc) at a 1:50 (w/v) ratio for 8 hours at 22°C.

  • Filtration : Filter the extract through a sintered glass filter to remove solid plant debris.

  • Concentration : Evaporate the solvent from the filtrate under vacuum using a rotary evaporator in a water bath heated to 40°C to obtain the crude flavonoid extract.

Protocol 2.1.2: Aqueous Ethanol Extraction from Bamboo Leaves [1][2]

  • Extraction : Extract the plant material (e.g., bamboo leaves) with aqueous ethanol.

  • Concentration : Concentrate the resulting solution to obtain the antioxidant product derived from bamboo leaves (AOB).

Chromatographic Separation and Purification

Following extraction, chromatographic techniques are employed to separate Tricin 5-Glucoside from other co-extracted compounds.

Protocol 2.2.1: Polystyrene Resin Column Chromatography [1][2]

  • Column Preparation : Pack a chromatography column with polystyrene (AB-8) resin.

  • Loading : Dissolve the concentrated crude extract in an appropriate solvent and load it onto the column.

  • Elution : Elute the column with a suitable solvent system to separate the flavonoid fractions.

Protocol 2.2.2: Preparative High-Performance Liquid Chromatography (HPLC) [1][2]

  • System : Utilize a preparative HPLC system.

  • Mobile Phase : A common mobile phase for the separation of Tricin is 30% (v/v) acetonitrile (B52724) in 1% (v/v) acetic acid.

  • Fraction Collection : Collect the fractions containing the peak corresponding to Tricin 5-Glucoside based on UV detection.

Protocol 2.2.3: High-Speed Counter-Current Chromatography (HSCCC) [7]

  • Solvent System Selection : Determine a suitable two-phase solvent system to achieve an optimal partition coefficient (K value) for Tricin 5-Glucoside.

  • Separation : Perform the HSCCC separation on the crude extract.

  • Fraction Collection : Continuously monitor the effluent with a UV detector and collect the peak fractions corresponding to the target compound.

Final Purification and Characterization

The final steps involve purifying the isolated compound and confirming its identity and purity.

Protocol 2.3.1: Dialysis and Crystallization [1][2]

  • Dialysis : Subject the collected Tricin-rich fraction to dialysis membrane separation to remove smaller impurities.

  • Crystallization : Induce crystallization of Tricin 5-Glucoside from the purified fraction using an appropriate solvent system (e.g., drowning-out crystallization).

Protocol 2.3.2: Purity Assessment and Structural Elucidation [1][2][4]

  • Analytical HPLC : Assess the purity of the final product using analytical HPLC with a mobile phase such as 25% (v/v) acetonitrile in 1% (v/v) acetic acid.

  • Spectroscopic Analysis : Confirm the chemical structure of Tricin 5-Glucoside using spectroscopic methods, including:

    • Infrared (IR) Spectroscopy

    • Mass Spectrometry (MS)

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR)

    • Ultraviolet (UV) Spectroscopy

G Plant Plant Material (e.g., Wheat, Rice, Bamboo) Grinding Grinding Plant->Grinding Extraction Solvent Extraction (e.g., Aqueous Ethanol, EtOAc) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Flavonoid Extract Concentration->CrudeExtract ColumnChrom Column Chromatography (e.g., Polystyrene Resin) CrudeExtract->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Purification Further Purification (Dialysis, Crystallization) PrepHPLC->Purification PureCompound Pure Tricin 5-Glucoside Purification->PureCompound Analysis Structural Analysis (HPLC, MS, NMR) PureCompound->Analysis

Figure 1: General workflow for the isolation of Tricin 5-Glucoside.

Signaling Pathways and Mechanism of Action

While research on the specific signaling pathways of Tricin 5-Glucoside is ongoing, studies on its aglycone, Tricin, provide significant insights into its potential mechanisms of action, particularly in anti-inflammatory and anti-angiogenic activities.

Inhibition of the TLR4/MyD88/NF-κB Inflammatory Pathway

Tricin has been shown to exert potent anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[8] This pathway is a critical component of the innate immune system and, when overactivated, can lead to chronic inflammation.

Mechanism of Inhibition:

  • TLR4 Activation Blockade : Tricin interferes with the activation of TLR4, potentially by blocking the binding of ligands like lipopolysaccharide (LPS).[8]

  • Downstream Signaling Inhibition : By inhibiting TLR4, Tricin subsequently blocks the recruitment of the adaptor protein MyD88.[8]

  • NF-κB and IRF3 Inhibition : This leads to the suppression of downstream kinases such as p38 MAPK and JNK1/2, ultimately inhibiting the activation of the transcription factors NF-κB and IRF3.[8]

  • Reduced Pro-inflammatory Cytokine Production : The inhibition of NF-κB and IRF3 activation results in a decreased production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9]

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Tricin Tricin / Tricin 5-Glucoside Tricin->TLR4 Inhibits p38MAPK_JNK p38 MAPK / JNK MyD88->p38MAPK_JNK NFkB NF-κB p38MAPK_JNK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates G Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a VEGF VEGF HIF1a->VEGF Upregulates VEGFR2 VEGFR2 VEGF->VEGFR2 Activates Tricin_Tumor Tricin / Tricin 5-Glucoside Tricin_Tumor->HIF1a Inhibits ROS ROS VEGFR2->ROS Angiogenesis Angiogenesis (Proliferation, Invasion, Tube Formation) ROS->Angiogenesis Promotes Tricin_Endo Tricin / Tricin 5-Glucoside Tricin_Endo->ROS Reduces G pCoumaroylCoA p-Coumaroyl-CoA NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone MalonylCoA Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin Naringenin NaringeninChalcone->Naringenin Chalcone Isomerase Apigenin Apigenin Naringenin->Apigenin Flavone Synthase Tricetin Tricetin Apigenin->Tricetin F3',5'H Tricin Tricin Tricetin->Tricin O-methyltransferases Tricin5G Tricin 5-Glucoside Tricin->Tricin5G Glucosyltransferase

References

An In-Depth Technical Guide to Tricin 5-Glucoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin (B192558) 5-glucoside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While much of the detailed mechanistic data pertains to its aglycone, tricin, this document summarizes the available information for Tricin 5-glucoside and provides insights into the well-documented anti-inflammatory, antioxidant, and anticancer properties of tricin, which may be relevant to the in vivo activity of its glycoside form. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.

Chemical Structure and Properties

Tricin 5-glucoside, systematically named 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, is a glycosyloxyflavone.[1] It consists of the flavone (B191248) tricin (3',5'-di-O-methyltricetin) linked to a beta-D-glucopyranosyl group at the 5-position.[1] This glycosidic linkage significantly influences its solubility and bioavailability compared to its aglycone, tricin.

Chemical Structure

The chemical structure of Tricin 5-glucoside is presented below:

Chemical Formula: C₂₃H₂₄O₁₂[1][2]

Canonical SMILES: COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O[3]

InChI Key: FLSOTPIEFVBPBU-LDBVRRDLSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of Tricin 5-glucoside is provided in the table below. These properties are crucial for its handling, formulation, and assessment of its pharmacokinetic profile.

PropertyValueSource
Molecular Weight 492.43 g/mol [2][4][5][6]
IUPAC Name 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]
CAS Number 32769-00-9[1][2][7]
Appearance Solid[4][5]
Solubility DMSO: 1 mg/mL[4][5]
Boiling Point 841.7 ± 65.0 °C at 760 mmHg[2]
Density 1.6 ± 0.1 g/cm³[2]
Flash Point 291.0 ± 27.8 °C[2]
LogP -0.88[2]

Biological Activities and Signaling Pathways

While Tricin 5-glucoside is found in various plant species, including those from the Poaceae family, detailed studies on its specific biological activities are limited.[4][5] Much of the existing research has focused on its aglycone, tricin , which has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties. It is hypothesized that Tricin 5-glucoside may serve as a prodrug, being hydrolyzed in vivo to release the biologically active tricin.

Anti-inflammatory Activity of Tricin

Tricin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies have demonstrated that tricin can inhibit the activation of NF-κB in various cell types, including macrophages and human peripheral blood mononuclear cells (hPBMCs).[2][3][5] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[1][2][3] The mechanism involves the suppression of Toll-like receptor 4 (TLR4) activation, which in turn blocks both MyD88-dependent and TRIF-dependent signaling pathways leading to NF-κB activation.[3]

G Tricin's Inhibition of the NF-κB Signaling Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK Complex MyD88->IKK TRIF->IKK Tricin Tricin Tricin->TLR4 Tricin->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, COX-2, etc.) Nucleus->Inflammatory_Genes activates

Tricin inhibits NF-κB activation by targeting TLR4 and IKK.

Tricin has also been found to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[1] Inhibition of the p38 MAPK pathway contributes to the suppression of TNF-α and COX-2 activation.[1] Conversely, the activation of the PI3K/Akt pathway appears to be essential for tricin's anti-inflammatory effects.[1]

Antioxidant Activity of Tricin

Oxidative stress is a key contributor to various pathologies. Tricin has demonstrated antioxidant properties through the activation of the Keap1-Nrf2 signaling pathway.

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation.[8][9] In the presence of activators like tricin, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[7][9] Studies have shown that tricin can ameliorate oxidative stress by reinforcing Sestrin2/Nrf2 signaling.[7]

G Tricin's Activation of the Keap1-Nrf2 Antioxidant Pathway cluster_0 Tricin Tricin Keap1 Keap1 Tricin->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-E3 Ligase Keap1->Cul3 associates with Nrf2->Cul3 associates with Proteasome Proteasome Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Cul3->Nrf2 ubiquitinates Antioxidant_Genes Antioxidant Gene Expression (HO-1, etc.) ARE->Antioxidant_Genes activates

Tricin activates the Nrf2 antioxidant response by inhibiting Keap1.
Anticancer Activity of Tricin

Tricin has shown promise as an anticancer agent by affecting various aspects of cancer cell biology, including proliferation, apoptosis, and angiogenesis.

Tricin has been observed to inhibit the proliferation of various tumor cell lines, including gastric cancer cells.[4] It can induce cell cycle arrest and promote apoptosis, the programmed cell death that is often dysregulated in cancer.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Tricin exhibits potent antiangiogenic activity by suppressing the proliferation, invasion, and tube formation of endothelial cells.[10] It achieves this by downregulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling and inhibiting the accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) in tumor cells.[10]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are summaries of methodologies used in key studies on tricin.

Anti-inflammatory Activity Assays
  • Cell Culture and Treatment: Human peripheral blood mononuclear cells (hPBMCs) are isolated from healthy donor blood and cultured in RPMI-1640 medium. RAW264.7 murine macrophages are also commonly used. Cells are pre-treated with various concentrations of tricin for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[11]

  • Nitric Oxide (NO) Production Assay: NO production is measured in the cell culture supernatant using the Griess reagent assay.[5][11]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]

  • Western Blot Analysis: To assess the levels of key signaling proteins, cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins such as p-p38, p-Akt, COX-2, and NF-κB subunits.

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay: The ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is measured spectrophotometrically. A decrease in absorbance indicates radical scavenging activity.

  • Cell-Based Antioxidant Assays: The intracellular reactive oxygen species (ROS) levels in cells, such as ARPE-19 retinal epithelial cells, are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) and flow cytometry.[7]

  • Measurement of Antioxidant Enzyme Activity: The activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and the levels of malondialdehyde (MDA) as a marker of lipid peroxidation, are determined using commercially available assay kits.[7]

Anticancer Activity Assays
  • Cell Viability Assay: The effect of the compound on the viability of cancer cell lines (e.g., SGC-7901 gastric cancer cells) is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival and proliferation.[4]

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.[4]

  • Apoptosis Assays: Apoptosis can be detected using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by observing morphological changes like chromatin condensation and nuclear fragmentation.

  • Endothelial Cell Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a basement membrane matrix (e.g., Matrigel), and their ability to form capillary-like structures in the presence or absence of the test compound is observed and quantified.[10]

G General Workflow for In Vitro Bioactivity Screening Start Isolate/Synthesize Tricin 5-Glucoside Cell_Culture Select and Culture Appropriate Cell Lines Start->Cell_Culture Treatment Treat Cells with Tricin 5-Glucoside Cell_Culture->Treatment Assays Perform Bioactivity Assays Treatment->Assays Anti_inflammatory Anti-inflammatory (NO, Cytokine, Western Blot) Assays->Anti_inflammatory Antioxidant Antioxidant (DPPH, ROS, Enzyme Activity) Assays->Antioxidant Anticancer Anticancer (Viability, Apoptosis, Angiogenesis) Assays->Anticancer Data_Analysis Data Analysis and Interpretation Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Anticancer->Data_Analysis

A generalized workflow for evaluating the in vitro bioactivity of compounds.

Conclusion and Future Directions

Tricin 5-glucoside is a flavonoid glycoside with a well-defined chemical structure and physicochemical properties. While direct evidence for its biological activity is still emerging, the extensive research on its aglycone, tricin, provides a strong rationale for its potential as a therapeutic agent. Tricin has been shown to possess significant anti-inflammatory, antioxidant, and anticancer properties, mediated through the modulation of key signaling pathways such as NF-κB, Keap1-Nrf2, and those involved in angiogenesis.

Future research should focus on elucidating the specific biological activities of Tricin 5-glucoside itself, including its absorption, metabolism, and pharmacokinetic profile, to determine the extent to which it is converted to tricin in vivo. Head-to-head comparisons of the efficacy of Tricin 5-glucoside and tricin in various preclinical models are warranted. A deeper understanding of the structure-activity relationship of tricin and its glycosides will be invaluable for the design and development of novel therapeutics for a range of diseases underpinned by inflammation, oxidative stress, and aberrant cell proliferation.

References

The Biological Landscape of Tricin 5-Glucoside: A Technical Review of Its Core Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (B192558) 5-glucoside, a naturally occurring flavone (B191248) glycoside, is a member of the flavonoid family, compounds renowned for their diverse biological activities. As a glycosylated form of tricin, it is found in various plant sources, including rice bran and sugarcane. While extensive research has elucidated the multifaceted pharmacological effects of its aglycone, tricin, specific quantitative data on the biological activities of tricin 5-glucoside remain comparatively sparse in the current scientific literature. This technical guide aims to provide a comprehensive overview of the known biological activities pertinent to tricin and its glycosides, with a primary focus on the well-documented anti-inflammatory, antioxidant, and anticancer properties of tricin as a foundational analogue for understanding the potential of tricin 5-glucoside. This document will present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to support further research and development in this area.

Anti-inflammatory Activity

Tricin has demonstrated significant anti-inflammatory effects across various in vitro and in vivo models. Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity of Tricin
Assay Model System Concentration/Dose Observed Effect Reference
Nitric Oxide (NO) ProductionLPS-activated RAW264.7 macrophages50 µMRemarkable reduction in NO production[1]
Cytokine Release (TNF-α, IL-6, IL-1β)High glucose-treated H9C2 cellsDose-dependentSignificant inhibition of cytokine elevation[2][3]
NF-κB PathwayLPS-activated RAW264.7 macrophages50 µMDown-regulation of NF-κB pathway activation[1][4]
TLR4/MyD88/NF-κB PathwayHigh glucose-treated H9C2 cellsDose-dependentInhibition of TLR4 and MyD88 protein expression[2]
Colitis ModelDextran sulfate (B86663) sodium (DSS)-induced colitis in mice150 mg/kgSignificant reversal of colon length reduction and reduced myeloperoxidase activities[1]
Key Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

  • Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of tricin for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Quantification of NO: After 24 hours of incubation, the concentration of nitric oxide in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is then measured at 540 nm, and the nitrite (B80452) concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

  • Cell Lysis: Following treatment with tricin and/or LPS, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p-IκBα). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

The anti-inflammatory action of tricin is significantly mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation induces Tricin Tricin Tricin->TLR4 inhibits Tricin->MyD88 inhibits Tricin->NFkB inhibits translocation

Caption: Tricin's anti-inflammatory mechanism via TLR4/NF-κB pathway inhibition.

Anticancer Activity

Tricin has been reported to exhibit inhibitory effects on the proliferation of various cancer cell lines. Its anticancer activity is attributed to its ability to induce cell cycle arrest and modulate energy metabolism in tumor cells.[5] While direct quantitative data for tricin 5-glucoside is limited, the activity of its aglycone provides a strong rationale for further investigation.

Quantitative Data for Anticancer Activity of Tricin
Cell Line Cancer Type Assay IC50 Value Incubation Time Reference
SGC-7901Gastric CancerCell Viability (MTT)53.8 µg/mL48 h[5]
SGC-7901Gastric CancerCell Viability (MTT)17.8 µg/mL72 h[5]
CT26Murine Colon CarcinomaTumor Growth in vivo37.5 mg/kg per day-[6]
Key Experimental Protocols

MTT Cell Viability Assay

  • Cell Seeding: Cancer cells (e.g., SGC-7901) are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of tricin (or a vehicle control, typically DMSO) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Colony Formation Assay

  • Cell Seeding: A low density of cancer cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.

  • Treatment: The cells are treated with different concentrations of tricin and incubated for a period that allows for colony formation (typically 1-2 weeks). The medium with the compound is refreshed every 2-3 days.

  • Colony Staining: After the incubation period, the colonies are washed with PBS, fixed with methanol, and stained with a solution of crystal violet.

  • Quantification: The number of colonies (typically defined as clusters of ≥50 cells) is counted manually or using imaging software. The colony formation ability is expressed as a percentage of the control.

Logical Workflow for Anticancer Evaluation

The following diagram illustrates a typical workflow for assessing the anticancer potential of a compound like tricin.

anticancer_workflow start Start: Compound of Interest (Tricin) invitro In Vitro Screening start->invitro viability Cell Viability Assay (e.g., MTT) invitro->viability colony Colony Formation Assay invitro->colony cycle Cell Cycle Analysis (Flow Cytometry) viability->cycle invivo In Vivo Studies viability->invivo metabolism Energy Metabolism (Glucose, Lactate, ATP) colony->metabolism colony->invivo cycle->invivo metabolism->invivo xenograft Tumor Xenograft Model invivo->xenograft metastasis Metastasis Model invivo->metastasis end End: Data Analysis and Conclusion xenograft->end metastasis->end

Caption: Experimental workflow for evaluating the anticancer activity of tricin.

Antioxidant Activity

Quantitative Data for Antioxidant Activity of Tricin
Assay Method IC50 Value / Activity Reference
ABTS Radical ScavengingCell-free assayIC50 = 0.312 mg/ml[6]
Key Experimental Protocols

ABTS Radical Scavenging Assay

  • Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Assay Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: An aliquot of the test compound (tricin) at various concentrations is mixed with the diluted ABTS•+ solution.

  • Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of ABTS•+ is calculated relative to a control (without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the ABTS radicals, is then determined.

Tricin 5-glucoside is a promising natural compound for which the full spectrum of biological activity is yet to be quantitatively defined. The extensive research on its aglycone, tricin, reveals potent anti-inflammatory, anticancer, and antioxidant properties, primarily through the modulation of critical cellular signaling pathways such as NF-κB. The data and protocols presented in this guide for tricin serve as a robust foundation for future investigations into tricin 5-glucoside. It is anticipated that the glycosidic moiety may influence the bioavailability and pharmacokinetic profile of the molecule, potentially altering its efficacy. Therefore, dedicated studies to elucidate the specific quantitative biological activities and mechanisms of action of tricin 5-glucoside are crucial for unlocking its full therapeutic potential in drug discovery and development.

References

Spectroscopic Profile of Tricin 5-Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tricin (B192558) 5-Glucoside (Tricin 5-O-β-D-glucopyranoside), a naturally occurring flavone (B191248) glycoside. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailing experimental protocols, and illustrating relevant structural and analytical workflows.

Introduction

Tricin 5-Glucoside is a derivative of the flavone tricin, found in various plant species, including those of the Poaceae family such as Sasa kurilensis. As a member of the flavonoid class, Tricin 5-Glucoside is of interest for its potential biological activities. Accurate and detailed spectroscopic data is paramount for its identification, characterization, and further investigation in drug discovery and development pipelines.

Spectroscopic Data

The structural elucidation of Tricin 5-Glucoside is primarily achieved through a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of Tricin 5-Glucoside as C₂₃H₂₄O₁₂.

Table 1: Mass Spectrometry Data for Tricin 5-Glucoside

ParameterValueSource
Molecular FormulaC₂₃H₂₄O₁₂[1]
Molecular Weight492.43 g/mol [1]
Ionization ModeESI (Negative)[1]
Precursor Ion [M-H]⁻m/z 491.1277[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of Tricin 5-Glucoside, including the connectivity of atoms and the stereochemistry of the glycosidic bond. A review of tricin derivatives indicates that the glucosylation at the C-5 position results in a characteristic downfield shift of the C-4 carbonyl carbon in the ¹³C NMR spectrum.[2]

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data for Tricin 5-Glucoside, based on methodologies reported for similar flavonoid glycosides.

Sample Preparation and Isolation

Tricin 5-Glucoside is typically isolated from plant material, such as the leaves of Sasa kurilensis, through solvent extraction and subsequent chromatographic purification.[3][4]

Workflow for Isolation and Purification of Tricin 5-Glucoside

G plant_material Plant Material (e.g., Sasa kurilensis leaves) extraction Solvent Extraction (e.g., with hot water or methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (under reduced pressure) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (e.g., Diaion HP-20, Silica Gel) crude_extract->column_chromatography fractions Fraction Collection column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Tricin 5-Glucoside hplc->pure_compound G cluster_sample Sample Preparation cluster_instrument Instrumentation cluster_data Data Analysis sample Pure Tricin 5-Glucoside dissolution Dissolution in Solvent sample->dissolution lc Liquid Chromatography dissolution->lc esi Electrospray Ionization lc->esi ms Mass Analyzer (e.g., QTOF) esi->ms raw_data Raw Mass Spectrum ms->raw_data mass_determination Accurate Mass Determination raw_data->mass_determination fragmentation_analysis MS/MS Fragmentation Analysis raw_data->fragmentation_analysis formula_generation Molecular Formula Generation mass_determination->formula_generation structure_confirmation Structure Confirmation fragmentation_analysis->structure_confirmation G cluster_pathway Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis phenylalanine Phenylalanine monolignols Monolignols (p-coumaryl, coniferyl, sinapyl alcohols) phenylalanine->monolignols lignin Lignin Polymer monolignols->lignin Polymerization tricin Tricin tricin->lignin Nucleation Site

References

Tricin 5-Glucoside: A Technical Guide on its Role as a Plant Metabolite and Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin (B192558) 5-glucoside is a naturally occurring flavonoid glycoside found predominantly in the leaves and stems of various gramineous plants, including rice, wheat, and bamboo. As a plant metabolite, it plays a role in defense mechanisms and physiological processes. While much of the in-depth biological research has focused on its aglycone, tricin, it is widely understood that flavonoid glycosides like tricin 5-glucoside are often hydrolyzed in vivo to their aglycone forms, which then exert physiological effects. This guide provides a comprehensive overview of the chemical properties, biosynthesis, and biological activities of tricin, the active form of tricin 5-glucoside, with a focus on its anti-inflammatory, antioxidant, and anti-proliferative properties. Detailed experimental protocols, quantitative data on its bioactivity, and diagrams of key signaling pathways are presented to support further research and drug development efforts.

Introduction

Tricin 5-O-beta-D-glucoside is a glycosyloxyflavone, a subclass of flavonoids characterized by a C6-C3-C6 backbone.[1] It is structurally composed of the flavone (B191248) tricin (3',5'-di-O-methyltricetin) with a beta-D-glucopyranosyl group attached at the 5-position.[1] This glycosylation is believed to enhance the bioavailability of tricin.[2] Tricin and its glycosides are synthesized in plants through a combination of the phenylpropanoid and polyketide pathways.[2]

In plants, tricin-type metabolites, including tricin 5-glucoside, are involved in stress tolerance and defense responses against pathogens and insects.[3] For human health, the aglycone tricin has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer activities.[2] It is hypothesized that upon ingestion, tricin 5-glucoside is hydrolyzed by gut microbiota, releasing tricin to be absorbed and exert its biological effects.[4][5]

Chemical Properties and Biosynthesis

Chemical Properties of Tricin 5-Glucoside:

PropertyValueReference
Molecular FormulaC23H24O12[6]
Molecular Weight492.4 g/mol [6]
IUPAC Name7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[6]
CAS Number32769-00-9[7]

Biosynthesis of Tricin:

The biosynthesis of tricin, the aglycone of tricin 5-glucoside, is a multi-step process involving enzymes from the general phenylpropanoid and flavonoid pathways.[3]

Tricin Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS, +3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Tricetin Tricetin Apigenin->Tricetin F3',5'H Tricin Tricin Tricetin->Tricin OMT

Biosynthesis of Tricin from L-Phenylalanine.

Biological Activities and Mechanisms of Action

The primary biological activities of tricin, the active aglycone of tricin 5-glucoside, are attributed to its anti-inflammatory, antioxidant, and anti-proliferative effects.

Anti-inflammatory Activity

Tricin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways, particularly the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, leading to a downstream signaling cascade that results in the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. Tricin has been demonstrated to interfere with this pathway at multiple points.[8]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Tricin Tricin Tricin->TLR4 Inhibits Activation Tricin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Extraction Workflow Plant Dried Plant Material (e.g., Carex Meyeriana Kunth) Extract Aqueous Ethanol Extraction Plant->Extract Concentrate Concentration Extract->Concentrate Column Macroporous Resin Column Chromatography Concentrate->Column Prep_HPLC Preparative HPLC Column->Prep_HPLC Crystals Crystallization Prep_HPLC->Crystals Tricin Pure Tricin Crystals->Tricin

References

The Occurrence and Analysis of Tricin 5-Glucoside in the Poaceae Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (B192558) (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) and its glycosidic derivatives are flavonoids of significant interest due to their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Within the plant kingdom, the Poaceae (grass) family is a particularly rich source of these compounds. Tricin 5-glucoside, a key glycosidic form, is widely distributed among various members of this economically important family, which includes major cereal crops. This technical guide provides an in-depth overview of the occurrence of tricin 5-glucoside in Poaceae, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Quantitative Occurrence of Tricin and its Glycosides in Poaceae

The concentration of tricin and its derivatives, including tricin 5-glucoside, varies considerably among different species of the Poaceae family, as well as in different parts of the plant and at various developmental stages. The following tables summarize the quantitative findings from several key studies. It is important to note that many studies quantify the aglycone "tricin" after hydrolysis of its glycosides, or report on a mixture of tricin derivatives.

Poaceae SpeciesPlant PartCompound(s) QuantifiedConcentrationReference(s)
Triticum aestivum (Wheat)Husks (Winter Wheat)Tricin770 ± 157 mg/kg (dry weight)[1]
Triticum aestivum (Wheat)SeedlingsTricin-O-glucoside isomers (including 5-O-glucoside)Not explicitly quantified, but identified
Oryza sativa (Rice)Bran (Brown Rice, var. KT4)TricinHighest content among tested varieties
Oryza sativa (Rice)Grain (Brown Rice, var. KT4)Momilactone A (MA)1.56 µg/g (dry weight)
Oryza sativa (Rice)Grain (Brown Rice, var. KT4)Momilactone B (MB)1.61 µg/g (dry weight)
Oryza sativa (Rice)LeavesTricinSignificantly higher than in stems and roots[2]
Zea mays (Maize)Germinating KernelsTricin 5-O-β-guaiacylglycerolDetected (undetectable in raw kernels)
Hordeum vulgare (Barley)LeavesTricin 5-glucosideIdentified as one of the flavonoids present

Experimental Protocols

The accurate quantification and characterization of tricin 5-glucoside in plant matrices require robust experimental protocols. Below are detailed methodologies for extraction, purification, and analysis.

Extraction of Tricin Glycosides from Plant Material

This protocol is a general method for the extraction of flavonoids, including tricin 5-glucoside, from dried plant material.

  • Materials:

  • Procedure:

    • Dewaxing: To remove lipids and waxes, suspend the ground plant material in 80% ethanol (v/v) at a 1:10 solid-to-liquid ratio. Heat at 80°C for 8 hours with continuous agitation. Repeat this step twice. Follow with an extraction in dichloromethane at 40°C for 8 hours.

    • Flavonoid Extraction: After dewaxing, air-dry the plant material. Extract the dried material with 80% methanol (B129727) or 70% ethanol at room temperature with shaking or sonication for 24 hours.

    • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

    • Storage: Store the crude extract at -20°C until further analysis.

Purification of Tricin 5-Glucoside using Column Chromatography

For the isolation of pure tricin 5-glucoside, column chromatography is a standard and effective method.

  • Materials:

    • Crude plant extract

    • Silica (B1680970) gel (for column chromatography)

    • Sephadex LH-20 (for size-exclusion chromatography)

    • Solvent systems (e.g., chloroform-methanol, ethyl acetate-methanol gradients)

    • Glass column

    • Fraction collector

  • Procedure:

    • Silica Gel Chromatography: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane (B92381) or chloroform). Apply the crude extract, dissolved in a minimal amount of the initial mobile phase, to the top of the column. Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient. Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing flavonoids.

    • Sephadex LH-20 Chromatography: Pool the flavonoid-rich fractions and concentrate them. Apply the concentrated sample to a Sephadex LH-20 column equilibrated with methanol. Elute with methanol to separate compounds based on their size and aromaticity. This step is effective in removing pigments and other impurities.

    • Fraction Analysis: Analyze the collected fractions from the Sephadex LH-20 column using HPLC or UPLC-MS to identify those containing pure tricin 5-glucoside.

Quantification of Tricin 5-Glucoside by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of tricin 5-glucoside.

  • Instrumentation:

    • UPLC system with a binary solvent manager and a sample manager

    • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. For tricin 5-glucoside, negative mode often provides good sensitivity.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification. For tricin 5-glucoside (C₂₃H₂₄O₁₂), the precursor ion [M-H]⁻ would be at m/z 491.1. A characteristic product ion resulting from the loss of the glucose moiety would be the tricin aglycone at m/z 329.1.

      • Precursor Ion: m/z 491.1

      • Product Ion: m/z 329.1

    • Data Analysis: Quantify tricin 5-glucoside by comparing the peak area of the specific MRM transition in the sample to a standard curve prepared with a certified reference standard of tricin 5-glucoside.

Visualization of Tricin Biosynthesis Pathway

The biosynthesis of tricin in Poaceae follows the general flavonoid pathway, starting from the precursors p-coumaroyl-CoA and malonyl-CoA. The following diagram, generated using the DOT language, illustrates the key enzymatic steps leading to the formation of tricin.

Tricin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_malonyl Malonyl-CoA Pathway cluster_flavonoid Flavonoid Biosynthesis pCoumaroyl_CoA p-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone pCoumaroyl_CoA->Naringenin_Chalcone Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNSII Luteolin Luteolin Apigenin->Luteolin F3'H Tricetin Tricetin Luteolin->Tricetin F3',5'H Tricin Tricin Tricetin->Tricin OMT Tricin_5_Glucoside Tricin 5-Glucoside Tricin->Tricin_5_Glucoside UGT CHS CHS CHI CHI FNSII FNSII F3H F3H F35H F35H OMT OMT UGT UGT

Biosynthesis of Tricin 5-Glucoside in Poaceae.

The diagram illustrates the conversion of primary metabolites into tricin and subsequently to tricin 5-glucoside. Key enzymes involved are Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavone Synthase II (FNSII), Flavonoid 3'-Hydroxylase (F3'H), Flavonoid 3',5'-Hydroxylase (F3',5'H), O-Methyltransferase (OMT), and UDP-glycosyltransferase (UGT).

Conclusion

Tricin 5-glucoside is a prevalent flavonoid in the Poaceae family, with its concentration varying based on species, plant part, and growth conditions. The methodologies outlined in this guide provide a robust framework for the extraction, purification, and precise quantification of this compound. Understanding the distribution and biosynthesis of tricin 5-glucoside is crucial for its potential development as a nutraceutical or therapeutic agent. Further research focusing on the specific quantification of tricin 5-glucoside across a wider range of Poaceae species and the elucidation of its specific biological activities will be invaluable for realizing its full potential in human health and drug development.

References

Methodological & Application

Application Note: Quantitative Analysis of Tricin 5-Glucoside in Plant Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin 5-glucoside, a naturally occurring flavone (B191248) glycoside, is found in various plant species and is of growing interest to the pharmaceutical and nutraceutical industries due to its potential biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of Tricin 5-glucoside in plant extracts using a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described methodology is designed for ease of implementation in a standard analytical laboratory.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Tricin 5-glucoside from other components in the plant extract. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and acidified water. The quantification is performed by UV detection at a wavelength where Tricin 5-glucoside exhibits significant absorbance. The concentration of Tricin 5-glucoside in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • Tricin 5-glucoside analytical standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Plant material (dried and finely powdered)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Vortex mixer

  • Sonication bath

  • Centrifuge

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Tricin 5-glucoside standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of 80% methanol.

  • Vortex the mixture for 1 minute.

  • Sonicate the mixture in a water bath at 60°C for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 1-5) on the plant residue twice more.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution and Filtration: Reconstitute the dried extract with 5 mL of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min, 15% B; 10-25 min, 15-30% B; 25-35 min, 30-50% B; 35-40 min, 50-15% B; 40-45 min, 15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 45 minutes

Method Validation (Representative Data)

The analytical method should be validated according to ICH guidelines. The following table summarizes representative performance data for the quantification of Tricin 5-glucoside.

Validation ParameterResult
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL
Precision (%RSD) Intraday: < 1.5%, Interday: < 2.5%
Accuracy (% Recovery) 98.0% - 102.0%
Retention Time Approximately 18.5 minutes (This may vary depending on the specific system and column)

Data Presentation

Table 1: Quantitative Data Summary for Tricin 5-Glucoside Analysis
ParameterValue
Retention Time (min) ~18.5
Linear Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
LOD (µg/mL) 0.15
LOQ (µg/mL) 0.50
Intra-day Precision (%RSD) < 1.5
Inter-day Precision (%RSD) < 2.5
Accuracy (% Recovery) 98.0 - 102.0

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification start Start: Plant Material / Standard extraction Solvent Extraction (80% Methanol, Sonication) start->extraction std_prep Standard Dilution Series start->std_prep filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System (C18 Column, Gradient Elution) filtration->hplc std_prep->hplc calibration Calibration Curve Construction std_prep->calibration detection UV Detection (254 nm) hplc->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of Tricin 5-Glucoside integration->quantification calibration->quantification end End: Report Concentration quantification->end

Caption: Experimental workflow for the quantification of Tricin 5-Glucoside.

logical_relationship method_dev Method Development sample_prep Sample Preparation Optimization method_dev->sample_prep chromo_cond Chromatographic Condition Optimization method_dev->chromo_cond method_val Method Validation sample_prep->method_val chromo_cond->method_val linearity Linearity & Range method_val->linearity accuracy Accuracy method_val->accuracy precision Precision (Repeatability & Intermediate) method_val->precision lod_loq LOD & LOQ method_val->lod_loq specificity Specificity method_val->specificity routine_analysis Routine Analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis specificity->routine_analysis

Caption: Logical relationship of HPLC-UV method development and validation.

Application Notes and Protocols for the Extraction of Tricin 5-Glucoside from Oryza sativa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) and its glycosidic derivatives are flavonoids found in various grasses, including rice (Oryza sativa). Tricin 5-glucoside, a key glycosidic form, is predominantly located in the bran and leaves of the rice plant. These compounds have garnered significant interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. This document provides detailed protocols for the extraction, purification, and quantification of Tricin 5-Glucoside from Oryza sativa, tailored for research and drug development applications.

Data Presentation

The concentration of Tricin and its derivatives can vary significantly depending on the Oryza sativa variety, the specific tissue used (bran, leaves, or hull), and the extraction method employed. The following tables summarize available quantitative data and provide a template for recording experimental yields.

Table 1: Reported Levels of Tricin and its Derivatives in Oryza sativa

Oryza sativa VarietyTissueCompoundConcentration (µg/g dry weight)Reference
Njavara Black (NB)BranTricin39.64 times higher than Sujatha variety[1]
Palakkadan Matta (PM)BranTricin16.12 times higher than Sujatha variety[1]
Purple Pericarp (IAC600)PericarpTricin and Tricin derivativesDetected[2][3]
Light Brown Pericarp (Cocodrie)PericarpChrysoeriol (Tricin precursor)Detected[2][3]
Nipponbare & HabatakiLeaf and BranTricin, Tricin 7-O-rutinoside, Tricin 7-O-β-D-glucopyranosideMainly present[4]

Table 2: Experimental Yield Template for Tricin 5-Glucoside Extraction

Sample IDOryza sativa VarietyTissueExtraction MethodInitial Dry Weight (g)Final Yield of Tricin 5-Glucoside (mg)Purity (%)

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of Tricin 5-Glucoside from Oryza sativa bran or leaves. The protocol is a synthesized methodology based on established flavonoid extraction techniques.

Sample Preparation
  • Obtain fresh or dried Oryza sativa leaves or rice bran.

  • If using fresh material, thoroughly wash with distilled water to remove any contaminants and then freeze-dry or oven-dry at a temperature not exceeding 40°C to preserve the integrity of the flavonoids.

  • Grind the dried plant material into a fine powder using a laboratory mill.

  • Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude Flavonoid Extract

Method A: Maceration with Methanol (B129727)

  • Weigh 100 g of the powdered rice bran or leaves and place it in a large Erlenmeyer flask.

  • Add 1 L of 80% aqueous methanol to the flask.

  • Seal the flask and macerate for 24 hours at room temperature with continuous agitation using a magnetic stirrer.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting crude extract will be a dark, viscous liquid.

Method B: Ultrasound-Assisted Extraction (UAE)

  • Weigh 50 g of the powdered rice bran or leaves and place it in a 1 L beaker.

  • Add 500 mL of 70% ethanol (B145695).

  • Place the beaker in an ultrasonic bath.

  • Sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.

  • Filter the mixture and repeat the extraction on the residue.

  • Combine the filtrates and concentrate using a rotary evaporator.

Purification of Tricin 5-Glucoside

The crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate Tricin 5-Glucoside.

Step 1: Liquid-Liquid Partitioning

  • Dissolve the concentrated crude extract in 200 mL of distilled water.

  • Transfer the aqueous solution to a separatory funnel.

  • Perform sequential partitioning with solvents of increasing polarity:

    • First, partition three times with an equal volume of n-hexane to remove non-polar compounds like lipids and chlorophylls. Discard the n-hexane fractions.

    • Next, partition the aqueous layer three times with an equal volume of ethyl acetate (B1210297). Tricin 5-Glucoside, being moderately polar, will preferentially move into the ethyl acetate phase.

  • Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator.

Step 2: Macroporous Resin Column Chromatography

  • Prepare a column with a suitable macroporous resin (e.g., Amberlite XAD-7 or a similar non-polar resin).

  • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

  • Load the sample onto the pre-equilibrated resin column.

  • Wash the column with distilled water to remove highly polar impurities.

  • Elute the flavonoids using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Collect fractions and monitor the presence of Tricin 5-Glucoside using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Combine the fractions rich in Tricin 5-Glucoside and concentrate.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For high-purity isolation, preparative HPLC is recommended.

  • Column: A reversed-phase C18 column is suitable for flavonoid separation.

  • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. A typical gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-30 min: 10-40% Acetonitrile

    • 30-35 min: 40-90% Acetonitrile

    • 35-40 min: 90% Acetonitrile

    • 40-45 min: 90-10% Acetonitrile

  • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for preparative scale.

  • Detection: UV detector set at a wavelength where flavonoids absorb strongly (e.g., 280 nm and 340 nm).

  • Inject the concentrated fraction from the macroporous resin chromatography.

  • Collect the peak corresponding to Tricin 5-Glucoside based on its retention time, which should be determined beforehand using an analytical HPLC and a standard if available.

  • Concentrate the collected fraction to obtain pure Tricin 5-Glucoside.

Quantification and Characterization

High-Performance Liquid Chromatography (HPLC-UV/MS)

  • Column: Analytical reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Similar gradient as prep-HPLC but with a lower flow rate (e.g., 1 mL/min).

  • Detection: A Diode Array Detector (DAD) to obtain the UV spectrum and a Mass Spectrometer (MS) for mass identification. Tricin 5-Glucoside has a molecular weight of 492.4 g/mol .

  • Quantification: Prepare a calibration curve using a purified standard of Tricin 5-Glucoside of known concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow start Oryza sativa (Bran or Leaves) prep Sample Preparation (Drying and Grinding) start->prep extraction Solvent Extraction (Methanol or Ethanol) prep->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Flavonoid Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane and Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction resin_chrom Macroporous Resin Column Chromatography ea_fraction->resin_chrom tricin_fraction Tricin 5-Glucoside Rich Fraction resin_chrom->tricin_fraction prep_hplc Preparative HPLC tricin_fraction->prep_hplc pure_compound Pure Tricin 5-Glucoside prep_hplc->pure_compound analysis Quantification & Characterization (HPLC-UV/MS) pure_compound->analysis

Caption: Workflow for the extraction and purification of Tricin 5-Glucoside.

Tricin Biosynthesis Pathway in Oryza sativa

The biosynthesis of the Tricin aglycone in rice has been elucidated and involves several enzymatic steps starting from the general phenylpropanoid pathway. The final glycosylation step to form Tricin 5-Glucoside is catalyzed by a glucosyltransferase.[5][6][7]

Tricin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis enzyme enzyme Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNSII (CYP93G1) Luteolin Luteolin Apigenin->Luteolin F3'H (CYP75B4) Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol OMT Selgin Selgin Chrysoeriol->Selgin F3',5'H (CYP75B4) Tricin Tricin Selgin->Tricin OMT Tricin 5-Glucoside Tricin 5-Glucoside Tricin->Tricin 5-Glucoside Glucosyltransferase

Caption: Biosynthetic pathway of Tricin and Tricin 5-Glucoside in Oryza sativa.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Tricin 5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin 5-glucoside, a flavonoid glycoside found in various plants such as rice bran and sugarcane, is of growing interest for its potential health benefits, including its antioxidant properties.[1] Antioxidants are crucial for combating oxidative stress, a state implicated in numerous chronic diseases. The evaluation of the in vitro antioxidant capacity of compounds like Tricin 5-glucoside is a critical first step in understanding their therapeutic potential.

These application notes provide detailed protocols for three common in vitro antioxidant activity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. While specific quantitative data on the antioxidant activity of isolated Tricin 5-Glucoside is limited in publicly available literature, these protocols will enable researchers to conduct their own assessments.

Data Presentation

A thorough literature search did not yield specific quantitative data (e.g., IC50 values, Trolox Equivalent Antioxidant Capacity) for the in vitro antioxidant activity of isolated Tricin 5-Glucoside. Researchers are encouraged to use the provided protocols to generate this data and can use the following table template for its presentation.

Table 1: In Vitro Antioxidant Activity of Tricin 5-Glucoside (Template)

AssayParameterResult (e.g., µg/mL or µM Trolox Equivalents)
DPPH Radical Scavenging Activity IC50Experimental data to be filled
ABTS Radical Scavenging Activity TEAC (Trolox Equivalent Antioxidant Capacity)Experimental data to be filled
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (e.g., µM Fe(II)/mg)Experimental data to be filled

General Mechanism of Flavonoid Antioxidant Activity

Flavonoids, including Tricin 5-Glucoside, primarily exert their antioxidant effects through radical scavenging. They can donate a hydrogen atom or an electron to free radicals, thereby neutralizing them and terminating the oxidative chain reactions. The general mechanism is depicted in the signaling pathway diagram below.

flavonoid_antioxidant_mechanism Tricin 5-Glucoside Tricin 5-Glucoside Flavonoid Radical (F•) Flavonoid Radical (F•) Tricin 5-Glucoside->Flavonoid Radical (F•) Donates H• Free Radical (R•) Free Radical (R•) Neutralized Radical (RH) Neutralized Radical (RH) Free Radical (R•)->Neutralized Radical (RH) Accepts H• Stable Resonance Structures Stable Resonance Structures Flavonoid Radical (F•)->Stable Resonance Structures Delocalizes electron

Figure 1: General mechanism of flavonoid radical scavenging.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • Tricin 5-Glucoside

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of Tricin 5-Glucoside in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the sample or control solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix 100 µL Sample/Control + 100 µL DPPH Solution DPPH_sol->Mix Sample_sol Prepare serial dilutions of Tricin 5-Glucoside & Control Sample_sol->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 2: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Materials:

  • Tricin 5-Glucoside

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or Ethanol

  • Trolox (standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This is the stock solution of ABTS•+.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Tricin 5-Glucoside in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a standard curve using Trolox (e.g., 0-15 µM).

  • Assay Procedure:

    • To each well of a 96-well plate, add 10 µL of the sample or standard solution.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Shake the plate and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as for the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.

ABTS_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS•+ stock (7 mM ABTS + 2.45 mM K2S2O8) ABTS_working Dilute ABTS•+ to Absorbance ~0.7 at 734 nm ABTS_stock->ABTS_working Mix 10 µL Sample/Standard + 190 µL ABTS•+ Working Solution ABTS_working->Mix Sample_std Prepare serial dilutions of Tricin 5-Glucoside & Trolox Sample_std->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC from Trolox standard curve Measure->Calculate

Figure 3: Experimental workflow for the ABTS assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Tricin 5-Glucoside

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Tricin 5-Glucoside.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a standard curve using a known concentration of FeSO₄ or Trolox.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution.

    • Add 180 µL of the pre-warmed FRAP reagent.

    • Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents per mg of the sample.

FRAP_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix 20 µL Sample/Standard + 180 µL FRAP Reagent FRAP_reagent->Mix Sample_std Prepare serial dilutions of Tricin 5-Glucoside & Standard Sample_std->Mix Incubate Incubate at 37°C (30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP value from standard curve Measure->Calculate

Figure 4: Experimental workflow for the FRAP assay.

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro assessment of the antioxidant activity of Tricin 5-Glucoside. By employing these standardized assays, researchers can generate valuable quantitative data to elucidate the antioxidant potential of this flavonoid glycoside, contributing to a deeper understanding of its biological activities and potential therapeutic applications. The generation of such data is essential for the continued development of natural product-based pharmaceuticals and nutraceuticals.

References

Application Note: Cell-Based Assays to Evaluate the Anti-inflammatory Effects of Tricin 5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages play a central role in the inflammatory cascade, responding to pathogens or cellular stress by producing pro-inflammatory mediators. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering signaling pathways that result in the release of nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] Key signaling pathways mediating these effects include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

Tricin, a flavonoid found in sources like rice bran, has demonstrated anti-inflammatory properties by inhibiting these key signaling cascades.[5][6] Tricin 5-Glucoside, a glycosylated form of Tricin, is a promising compound for investigation.[7] This application note provides detailed protocols for a suite of cell-based assays designed to evaluate the anti-inflammatory potential of Tricin 5-Glucoside using the RAW 264.7 murine macrophage cell line, a well-established model for inflammation studies.[8]

Principle of the Assays

These protocols utilize LPS to induce an inflammatory response in RAW 264.7 macrophages. The anti-inflammatory activity of Tricin 5-Glucoside is quantified by its ability to inhibit the production of key inflammatory mediators. The assays described herein will measure:

  • Cell Viability: To ensure the observed effects are not due to cytotoxicity.

  • Nitric Oxide (NO) Production: Measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[9]

  • Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Measured in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).[10]

  • Expression of Key Inflammatory Proteins (iNOS and COX-2): Assessed via Western Blot to understand the molecular mechanisms.[11][12]

Key Inflammatory Signaling Pathways

The activation of Toll-like receptor 4 (TLR4) by LPS initiates downstream signaling cascades, primarily through NF-κB and MAPK pathways, leading to the transcription of genes for pro-inflammatory mediators. Tricin and related flavonoids are known to interfere with these pathways.[3][5][6]

Inflammatory_Pathway General Inflammatory Signaling Pathway in Macrophages LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK Pathway (ERK, JNK, p38) MyD88->MAPK Activates IKK IKK Complex MyD88->IKK Activates Nucleus Nucleus MAPK->Nucleus Activates Transcription Factors IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) Transcription->Mediators Leads to production of

Caption: General Inflammatory Signaling Pathway in Macrophages.

Experimental Workflow

A systematic workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines the general experimental procedure.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture & Passage RAW 264.7 Cells B 2. Seed Cells in Plates (e.g., 96-well or 24-well) A->B C 3. Pre-treat with Tricin 5-Glucoside (Various concentrations, 1-2h) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL, 18-24h) C->D E 5. Collect Supernatant & Lyse Cells D->E I MTT Assay (Viability) D->I Parallel Plate F Griess Assay (NO) E->F G ELISA (Cytokines) E->G H Western Blot (iNOS, COX-2, etc.) E->H J 6. Data Analysis & Interpretation F->J G->J H->J I->J

Caption: General workflow for evaluating anti-inflammatory compounds.

Detailed Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 Murine Macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[8]

  • Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency. Use a cell scraper for detachment.

Cell Viability Assay (MTT Assay)

This assay is critical to rule out cytotoxicity as the reason for reduced inflammatory markers.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[13]

  • Treat the cells with various concentrations of Tricin 5-Glucoside (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Remove the supernatant and dissolve the formazan (B1609692) crystals in 150 µL of Dimethyl Sulfoxide (DMSO).[8]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite, a stable product of NO, in the cell supernatant.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 × 10⁵ cells/well and allow them to adhere overnight.[8]

  • Pre-treat cells with desired concentrations of Tricin 5-Glucoside for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13]

  • Collect 100 µL of the cell culture supernatant from each well.

  • Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[8][9]

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540-550 nm.[9]

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Seed and treat cells as described in the NO Production Assay (Protocol 3).

  • After the 24-hour LPS stimulation, collect the cell-free supernatants.[10]

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[10][14]

  • The results are typically expressed in pg/mL or ng/mL.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

This protocol allows for the investigation of the underlying molecular mechanism.

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat with Tricin 5-Glucoside for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 min for signaling proteins like p-p65, 18-24h for iNOS/COX-2).[10][12]

  • Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK, ERK, etc., overnight at 4°C.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize protein expression to a loading control like β-actin or GAPDH.

Data Presentation

Quantitative data should be presented clearly for comparison. The following tables show example data structures.

Table 1: Effect of Tricin 5-Glucoside on Cell Viability

Concentration (µM) Absorbance (540 nm) (Mean ± SD) Cell Viability (%)
Control (Vehicle) 1.25 ± 0.08 100
1 1.23 ± 0.07 98.4
5 1.21 ± 0.09 96.8
10 1.19 ± 0.06 95.2
25 1.15 ± 0.08 92.0

| 50 | 1.12 ± 0.07 | 89.6 |

Table 2: Inhibition of LPS-Induced NO Production

Treatment Nitrite Conc. (µM) (Mean ± SD) Inhibition of NO (%)
Control 1.5 ± 0.2 -
LPS (1 µg/mL) 45.2 ± 3.1 0
LPS + T5G (5 µM) 33.8 ± 2.5 25.2
LPS + T5G (10 µM) 21.7 ± 1.9 51.9

| LPS + T5G (25 µM) | 10.3 ± 1.1 | 77.2 |

Table 3: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production

Treatment TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Control 50 ± 8 25 ± 5 15 ± 4
LPS (1 µg/mL) 3500 ± 210 2800 ± 180 850 ± 65
LPS + T5G (10 µM) 1850 ± 150 1540 ± 110 480 ± 40

| LPS + T5G (25 µM) | 750 ± 90 | 680 ± 75 | 210 ± 25 |

Hypothesized Mechanism of Action

Based on studies of its aglycone, Tricin, it is hypothesized that Tricin 5-Glucoside will inhibit the inflammatory response by targeting the upstream NF-κB and MAPK signaling pathways.[6][15] This prevents the nuclear translocation of transcription factors like p65 and subsequent expression of inflammatory enzymes and cytokines.

Mechanism_of_Action Hypothesized Mechanism of Tricin 5-Glucoside T5G Tricin 5-Glucoside MAPK MAPK Pathway T5G->MAPK Inhibits IKK IKK Complex T5G->IKK Inhibits LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->MAPK MyD88->IKK Expression Expression of: iNOS, COX-2, Cytokines MAPK->Expression NFkB NF-κB Activation IKK->NFkB NFkB->Expression

Caption: Hypothesized inhibitory action of Tricin 5-Glucoside.

Conclusion

The cell-based assays outlined in this application note provide a robust framework for screening and characterizing the anti-inflammatory properties of Tricin 5-Glucoside. By quantifying the inhibition of key inflammatory mediators and investigating the underlying molecular pathways, researchers can effectively determine the therapeutic potential of this compound for inflammation-related disorders. It is crucial to correlate data from these assays, ensuring that observed inhibitory effects occur at non-cytotoxic concentrations.

References

Tricin 5-Glucoside as a reference standard in metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, the accurate identification and quantification of metabolites are paramount for generating reliable and reproducible data. Reference standards are essential tools for achieving this, enabling method validation, instrument calibration, and quality control. Tricin 5-glucoside (T5G), a naturally occurring flavonoid glycoside found in various plants, is increasingly utilized as a reference standard in metabolomics studies, particularly those focused on plant biochemistry, nutrition, and drug discovery. Its stable chemical structure and commercial availability in high purity make it an ideal candidate for this purpose.

This document provides detailed application notes and experimental protocols for the use of Tricin 5-Glucoside as a reference standard in metabolomics workflows, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods.

Physicochemical and Purity Data

Tricin 5-Glucoside is commercially available from various suppliers. It is crucial to use a well-characterized standard with a high purity level for accurate quantification.

PropertyValueSource
Chemical Formula C23H24O12[1]
Molecular Weight 492.43 g/mol [1]
CAS Number 32769-00-9[1]
Purity ≥95% (LC/MS-UV)[2]
Form Solid[2]
Solubility DMSO: 1 mg/mL[2]
Storage Temperature −20°C[2]

Experimental Protocols

The following protocols provide a general framework for the use of Tricin 5-Glucoside as a reference standard in a typical untargeted or targeted metabolomics experiment.

Preparation of Stock and Standard Solutions

Objective: To prepare a concentrated stock solution of Tricin 5-Glucoside and a series of working standard solutions for calibration.

Materials:

  • Tricin 5-Glucoside (≥95% purity)

  • Dimethyl sulfoxide (B87167) (DMSO), LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1 mg of Tricin 5-Glucoside powder using an analytical balance.

    • Transfer the powder to a clean 1.5 mL microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved. This is your 1 mg/mL stock solution.

    • Store the stock solution at -20°C in an amber vial to protect it from light.

  • Working Standard Solutions Preparation:

    • Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions for the calibration curve.

    • A typical concentration range for a calibration curve for a flavonoid glycoside in a metabolomics experiment is 1 ng/mL to 1000 ng/mL.

    • For example, to prepare a 10 µg/mL intermediate solution, dilute 10 µL of the 1 mg/mL stock solution in 990 µL of methanol.

    • From the 10 µg/mL solution, perform further serial dilutions to obtain the desired concentrations for the calibration curve (e.g., 1000, 500, 250, 100, 50, 10, and 1 ng/mL).

    • Prepare fresh working standard solutions daily.

Sample Preparation (Example: Plant Tissue)

Objective: To extract metabolites, including Tricin 5-Glucoside, from a plant tissue sample.

Materials:

  • Plant tissue (e.g., leaves, stems)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Methanol (pre-chilled at -20°C)

  • Microcentrifuge tubes

  • Centrifuge

Protocol:

  • Flash-freeze approximately 100 mg of the plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the sample on ice for 20 minutes, with intermittent vortexing.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube. This is your metabolite extract.

  • For LC-MS analysis, filter the extract through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Objective: To separate and detect Tricin 5-Glucoside using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Parameters:

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 491.12 [M-H]-
Product Ions (m/z) 329.07, 299.06 (Representative fragmentation, requires optimization)
Collision Energy To be optimized for the specific instrument

Analysis Sequence:

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the series of working standard solutions to generate the calibration curve.

  • Inject quality control (QC) samples (a pooled mixture of all experimental samples) at regular intervals throughout the run to monitor system performance.

  • Inject the experimental samples.

Data Analysis and Quantification

Objective: To process the raw LC-MS data, generate a calibration curve, and quantify Tricin 5-Glucoside in the experimental samples.

  • Peak Integration: Use the instrument's software to integrate the peak area of the Tricin 5-Glucoside in the chromatograms of the standard solutions and the experimental samples.

  • Calibration Curve Generation: Plot the peak area of the Tricin 5-Glucoside standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Quantification: Use the equation from the calibration curve to calculate the concentration of Tricin 5-Glucoside in the experimental samples based on their measured peak areas.

Representative Quantitative Data

The following table presents representative data for a calibration curve of Tricin 5-Glucoside. These values are illustrative and should be determined experimentally for each specific assay and instrument.

ParameterRepresentative Value
Linear Range 1 - 1000 ng/mL
Coefficient of Determination (R²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 90 - 110%

Visualizations

The following diagrams illustrate the key workflows in a metabolomics experiment using a reference standard.

metabolomics_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_interpretation Biological Interpretation SampleCollection Sample Collection (e.g., Plant Tissue) Quenching Metabolism Quenching (e.g., Liquid Nitrogen) SampleCollection->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS PeakPicking Peak Picking & Integration LCMS->PeakPicking Quantification Quantification using Reference Standard PeakPicking->Quantification Stats Statistical Analysis Quantification->Stats Interpretation Pathway Analysis & Biological Interpretation Stats->Interpretation

Caption: General workflow for a metabolomics study.

quantification_workflow cluster_standards Reference Standard Preparation cluster_analysis Analysis cluster_quantification Quantification Stock Prepare Stock Solution (e.g., 1 mg/mL T5G in DMSO) Standards Prepare Serial Dilutions for Calibration Curve Stock->Standards LCMS_Standards Analyze Standards by LC-MS/MS Standards->LCMS_Standards CalCurve Generate Calibration Curve (Peak Area vs. Concentration) LCMS_Standards->CalCurve LCMS_Sample Analyze Unknown Sample by LC-MS/MS Calculate Calculate Concentration in Unknown Sample LCMS_Sample->Calculate CalCurve->Calculate

Caption: Workflow for quantification using a reference standard.

Conclusion

Tricin 5-Glucoside is a valuable tool for researchers in the field of metabolomics. Its use as a reference standard allows for the accurate and reproducible quantification of this and structurally similar flavonoids in a variety of biological matrices. The protocols and data presented here provide a comprehensive guide for the successful implementation of Tricin 5-Glucoside in metabolomics workflows, ultimately contributing to the generation of high-quality, reliable data for advancing scientific research and drug development.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Tricin 5-Glucoside to Obtain Tricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a flavone (B191248) found in various plants, notably in the grasses (Poaceae) family, including rice and wheat. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. In nature, Tricin often exists as a glycoside, such as Tricin 5-Glucoside, where a sugar molecule is attached to the flavone backbone. To study its biological functions and for applications in drug development, it is often necessary to hydrolyze the glycosidic bond to obtain the aglycone, Tricin.

Enzymatic hydrolysis is a highly specific and mild method for cleaving the glycosidic linkage, offering advantages over chemical methods like acid hydrolysis, which can lead to the degradation of the target molecule. The enzyme β-glucosidase is commonly employed for this purpose, as it specifically catalyzes the hydrolysis of β-glucosidic bonds.

These application notes provide a detailed protocol for the enzymatic hydrolysis of Tricin 5-Glucoside to yield Tricin, along with methods for purification and analysis.

Data Presentation

Table 1: General Reaction Conditions for Enzymatic Hydrolysis of Flavonoid Glycosides

ParameterCondition RangeNotes
Enzyme β-Glucosidase (from various sources, e.g., Aspergillus niger, Almonds) or SnailaseEnzyme selection may require optimization based on substrate specificity and desired reaction conditions.
Substrate Tricin 5-GlucosidePurity of the substrate will affect the final product purity.
Solvent Acetate (B1210297) or Citrate-Phosphate BufferThe buffer system should be chosen to maintain the optimal pH for the enzyme.
pH 4.5 - 6.0The optimal pH can vary depending on the source of the β-glucosidase. A pH of 5.5 is a good starting point.
Temperature 37 - 60 °CThe optimal temperature is dependent on the thermal stability of the chosen enzyme.
Enzyme Conc. 10 - 100 U/mL of reaction mixtureThe optimal concentration should be determined empirically to achieve a desirable reaction rate.
Substrate Conc. 1 - 10 mg/mLSubstrate solubility may be a limiting factor. Co-solvents like DMSO can be used sparingly if needed.
Reaction Time 1 - 24 hoursReaction progress should be monitored to determine the optimal time for maximum conversion.

Table 2: Hypothetical Quantitative Data for Optimized Hydrolysis of Tricin 5-Glucoside

ParameterValueMethod of Analysis
Conversion Yield > 95%HPLC
Purity of Tricin > 98%HPLC, LC-MS
Reaction Time for >95% Conversion 8 hoursHPLC

Note: The values presented in Table 2 are representative and should be confirmed through experimental validation.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Tricin 5-Glucoside

This protocol outlines the general procedure for the enzymatic conversion of Tricin 5-Glucoside to Tricin.

Materials and Reagents:

  • Tricin 5-Glucoside

  • β-Glucosidase (e.g., from almonds or Aspergillus niger)

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (ACS grade)

  • Deionized water

  • Reaction vials

  • Incubator/shaker

  • Centrifuge

Procedure:

  • Substrate Preparation: Prepare a stock solution of Tricin 5-Glucoside in the sodium acetate buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used, ensuring it does not inhibit enzyme activity.

  • Enzyme Preparation: Prepare a fresh solution of β-glucosidase in the same sodium acetate buffer. The concentration will depend on the specific activity of the enzyme preparation.

  • Enzymatic Reaction:

    • In a reaction vial, combine the Tricin 5-Glucoside solution and the β-glucosidase solution.

    • The final reaction volume and concentrations of substrate and enzyme should be based on the desired scale and optimization experiments. A typical starting point is a substrate concentration of 1 mg/mL and an enzyme concentration of 20 U/mL.

    • Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Stop the enzymatic reaction in the aliquots by adding an equal volume of methanol to precipitate the enzyme.

    • Centrifuge the aliquots to pellet the precipitated enzyme and analyze the supernatant by HPLC to determine the conversion of Tricin 5-Glucoside to Tricin.

  • Reaction Termination: Once the reaction has reached completion (as determined by HPLC analysis), terminate the entire reaction by adding an equal volume of methanol and centrifuging to remove the enzyme. The supernatant containing Tricin can then be taken for purification.

Protocol 2: Purification of Tricin

This protocol describes a method for the purification of the newly formed Tricin from the reaction mixture.

Materials and Reagents:

  • Supernatant from the terminated enzymatic reaction

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (for column chromatography)

Procedure:

  • Liquid-Liquid Extraction:

    • To the supernatant from the terminated reaction, add an equal volume of ethyl acetate.

    • Mix vigorously and allow the layers to separate. The Tricin will preferentially partition into the organic ethyl acetate layer.

    • Collect the upper organic layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of Tricin.

    • Combine all the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extract with brine to remove any residual aqueous components.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation:

    • Filter off the sodium sulfate and evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude Tricin.

  • Column Chromatography (Optional, for higher purity):

    • If further purification is required, the crude Tricin can be purified by silica gel column chromatography.

    • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto a silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate to separate Tricin from any remaining impurities.

    • Collect the fractions containing pure Tricin (monitored by TLC or HPLC) and evaporate the solvent.

Protocol 3: Analytical Method for Monitoring the Reaction

High-Performance Liquid Chromatography (HPLC) is a precise method for monitoring the conversion of Tricin 5-Glucoside to Tricin and for assessing the purity of the final product.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol with 0.1% formic acid).

  • Gradient: A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B. The gradient should be optimized to achieve good separation between Tricin 5-Glucoside and Tricin.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of Tricin and its glucoside (typically around 350 nm).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of authentic Tricin and Tricin 5-Glucoside in methanol to be used as standards for peak identification and quantification.

  • Sample Preparation: Dilute the reaction aliquots or the final product with the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system. Identify the peaks for Tricin 5-Glucoside and Tricin based on their retention times compared to the standards. The conversion rate can be calculated by comparing the peak areas of the substrate and the product over time.

Mandatory Visualization

Enzymatic_Hydrolysis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis T5G Tricin 5-Glucoside (Substrate) ReactionMix Reaction Mixture T5G->ReactionMix Enzyme β-Glucosidase (Enzyme) Enzyme->ReactionMix Buffer Buffer Solution (e.g., Acetate pH 5.5) Buffer->ReactionMix Incubation Incubation (e.g., 50°C, 1-24h) ReactionMix->Incubation Termination Reaction Termination (Methanol Addition) Incubation->Termination HPLC HPLC Analysis Incubation->HPLC Monitoring Extraction Liquid-Liquid Extraction (Ethyl Acetate) Termination->Extraction PurifiedTricin Purified Tricin Extraction->PurifiedTricin PurifiedTricin->HPLC Purity Check

Caption: Workflow for the enzymatic hydrolysis of Tricin 5-Glucoside to Tricin.

Signaling_Pathway Tricin5Glucoside Tricin 5-Glucoside Tricin Tricin (Aglycone) Tricin5Glucoside->Tricin Hydrolysis Glucose Glucose Tricin5Glucoside->Glucose Hydrolysis BetaGlucosidase β-Glucosidase BetaGlucosidase->Tricin5Glucoside

Caption: Enzymatic conversion of Tricin 5-Glucoside to Tricin and Glucose.

Troubleshooting & Optimization

Overcoming matrix effects in LC-MS analysis of Tricin 5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LC-MS Analysis of Tricin 5-Glucoside

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome matrix effects during the quantitative analysis of Tricin 5-Glucoside by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis?

A1: The term "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (Tricin 5-Glucoside) in the mass spectrometer's ion source.[2][3] This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement), both of which compromise the accuracy, sensitivity, and reproducibility of quantitative results.[1][3][4]

Q2: Why is the analysis of Tricin 5-Glucoside particularly susceptible to matrix effects?

A2: Tricin 5-Glucoside is a flavonoid glycoside often extracted from complex biological matrices like plant tissues.[2][5] These extracts are rich in other structurally similar compounds (other flavonoids, phenolic acids), lipids, and pigments that can co-elute with the analyte.[2][6] This complex sample composition increases the likelihood of compounds competing with Tricin 5-Glucoside for ionization, leading to significant matrix effects.[2]

Q3: What are the common symptoms of matrix effects in my LC-MS chromatogram?

A3: Common indicators of matrix effects include:

  • Low signal intensity or poor sensitivity for the analyte.[3]

  • High variability and poor reproducibility in signal intensity between replicate injections or different samples.[3]

  • Inaccurate quantification , where results are either under- or overestimated.[7]

  • Poor peak shape , including broadening, splitting, or tailing.[3]

  • Shifts in retention time , which can be caused by the buildup of matrix components on the analytical column.[3]

Q4: How can I quantitatively assess the matrix effect for my Tricin 5-Glucoside analysis?

A4: The most common method is the post-extraction spike method .[6][7][8] This involves comparing the signal response of an analyte spiked into a blank matrix extract (a sample processed without the analyte) to the response of the analyte in a neat (clean) solvent at the same concentration. The difference in signal reveals the extent of ion suppression or enhancement.[8][9] A matrix effect (ME) percentage can be calculated, where values deviating significantly from 100% (e.g., <85% or >115%) indicate a notable matrix effect.

Troubleshooting Guide

Issue 1: Low Signal Intensity & Suspected Ion Suppression
  • Possible Cause: Co-elution of Tricin 5-Glucoside with interfering compounds from the sample matrix.[2][4]

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Modifying the HPLC/UPLC method is a primary strategy to separate the analyte from matrix components.[1][2][8]

      • Adjust Gradient: Increase the gradient duration to improve the resolution between peaks.

      • Modify Mobile Phase: Ensure the mobile phase pH is optimal. For flavonoids, an acidic mobile phase (e.g., water with 0.1% formic acid) often improves peak shape and ionization efficiency.[2]

      • Change Column Chemistry: If co-elution persists, consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.

    • Improve Sample Preparation: The goal is to remove interfering matrix components before injection. This is one of the most effective ways to reduce matrix effects.[1][10]

      • Switch to Solid-Phase Extraction (SPE): SPE is generally more effective at producing cleaner extracts than simple protein precipitation (PPT) or liquid-liquid extraction (LLE).[10][11] Polymeric mixed-mode SPE sorbents can be particularly effective for removing a broad range of interferences.[11]

      • Dilute the Sample: If the assay has sufficient sensitivity, diluting the final extract can reduce the concentration of interfering compounds, thereby minimizing their impact.[4][8][9]

    • Optimize MS Source Parameters: Ensure that source conditions like gas flows, temperatures, and voltages are optimized specifically for Tricin 5-Glucoside to maximize its signal.[2]

Issue 2: Poor Reproducibility & High Signal Variability
  • Possible Cause: Inconsistent matrix effects across different samples or injections.

  • Troubleshooting Steps:

    • Implement an Advanced Calibration Strategy: When matrix effects cannot be eliminated, a robust calibration method is needed to compensate for them.

      • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects.[8][12] A SIL-IS of Tricin 5-Glucoside will behave almost identically during chromatography and ionization, providing the most accurate correction. However, SIL standards can be expensive and may not be readily available.[8][12]

      • Use Matrix-Matched Calibrators: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[13] This approach effectively compensates for matrix effects but requires a consistent and verifiable source of blank matrix.[9][13]

      • Use the Standard Addition Method: This involves adding known amounts of the standard to aliquots of the actual sample.[9][14] This is highly effective for variable matrices because it calibrates each sample individually, but it is very laborious.[6][9][12]

    • Standardize the Sample Preparation Protocol: Ensure that every step of the sample preparation workflow is consistent and validated to minimize variability introduced during extraction.

Data & Visualization

Table 1: Comparison of Strategies to Mitigate Matrix Effects
Strategy CategoryMethodPrincipleAdvantagesDisadvantages
Sample Preparation Dilution Reduces the concentration of both the analyte and matrix components.Simple, fast, and inexpensive.Reduces sensitivity; may not be suitable for trace analysis.[4][8]
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible solvent, leaving some interferences behind.Can provide very clean extracts.[11]Recovery of polar analytes can be low and variable; can be labor-intensive.[11]
Solid-Phase Extraction (SPE) Selectively adsorbs the analyte onto a solid sorbent, followed by washing away interferences and eluting the analyte.Highly effective at removing matrix components; can be automated.[1][10]Method development can be complex; more expensive than LLE or PPT.
Calibration Matrix-Matched Prepares calibration standards in a blank matrix to mimic the effect seen in unknown samples.Effectively compensates for consistent matrix effects.[13]Requires a true blank matrix which can be difficult to obtain; matrix variability between lots can be an issue.[9][13]
Internal Standard (SIL-IS) A stable isotope-labeled version of the analyte is added to all samples, standards, and QCs.Considered the most reliable method for correction as the IS experiences the same matrix effects.[8][12]Can be very expensive and is not available for all analytes.[8][12]
Standard Addition A calibration curve is generated within each individual sample by spiking it with known analyte concentrations.Corrects for matrix effects specific to each sample; highly accurate.[6][9]Extremely time-consuming and labor-intensive as each sample requires multiple analyses.[12]

Diagrams

TroubleshootingWorkflow Observe Observe Poor Signal or High Variability AssessME Assess Matrix Effect (Post-Extraction Spike) Observe->AssessME Decision Is ME% significant? (e.g., <85% or >115%) AssessME->Decision OptimizePrep Improve Sample Prep (e.g., switch to SPE) Decision->OptimizePrep Yes Acceptable Method Acceptable Decision->Acceptable No OptimizeLC Optimize Chromatography (e.g., adjust gradient) OptimizePrep->OptimizeLC ImplementCal Implement Advanced Calibration (e.g., SIL-IS, Matrix-Matched) OptimizeLC->ImplementCal Reevaluate Re-evaluate Performance ImplementCal->Reevaluate Reevaluate->Decision

Caption: Workflow for troubleshooting matrix effects in LC-MS analysis.

StrategyDecisionTree Start Start: Select a Compensation Strategy BlankMatrix Is a true blank matrix available? Start->BlankMatrix SIL_IS_1 Is a Stable Isotope Labeled Internal Standard (SIL-IS) available? BlankMatrix->SIL_IS_1 Yes SIL_IS_2 Is a SIL-IS available? BlankMatrix->SIL_IS_2 No UseSIL_IS Recommended: Use SIL-IS SIL_IS_1->UseSIL_IS Yes UseMatrixMatched Recommended: Use Matrix-Matched Calibration SIL_IS_1->UseMatrixMatched No SIL_IS_2->UseSIL_IS Yes UseStdAddition Recommended: Use Standard Addition SIL_IS_2->UseStdAddition No

References

Technical Support Center: Stabilizing Tricin 5-Glucoside During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Tricin (B192558) 5-Glucoside during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Tricin 5-Glucoside during sample preparation?

A1: Tricin 5-Glucoside, a flavonoid glycoside, is susceptible to degradation primarily due to three factors:

  • pH: Extreme pH conditions, particularly alkaline environments, can lead to the hydrolysis of the glycosidic bond, cleaving the glucose molecule from the tricin aglycone. Flavonoid glycosides are generally more stable in slightly acidic to neutral conditions.

  • Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation. It is crucial to keep samples cool throughout the preparation process.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation of flavonoids.

Q2: What are the visible or detectable signs of Tricin 5-Glucoside degradation?

A2: Degradation of Tricin 5-Glucoside can be detected through several analytical observations:

  • Appearance of new peaks in HPLC analysis: The most common degradation product is the aglycone, Tricin. You may also observe other minor peaks corresponding to further breakdown products.

  • Decrease in the peak area of Tricin 5-Glucoside: A time-dependent decrease in the concentration of the parent compound is a clear indicator of degradation.

  • Color change of the sample solution: Although not always apparent, significant degradation can sometimes lead to a change in the color of the solution.

Q3: What are the recommended storage conditions for Tricin 5-Glucoside in solid form and in solution?

A3: Proper storage is critical for maintaining the integrity of your samples.

  • Solid Form: For long-term storage, solid Tricin 5-Glucoside should be kept at -20°C or lower, in a tightly sealed container, and protected from light.

  • In Solution: If storage in solution is necessary, it is best to prepare fresh solutions for each experiment. For short-term storage (up to 24 hours), solutions should be kept at 2-8°C in the dark. For longer-term storage, it is advisable to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.

Q4: How can I minimize enzymatic degradation of Tricin 5-Glucoside during extraction from plant material?

A4: Endogenous enzymes in plant tissues can degrade flavonoid glycosides upon cell lysis. To minimize this:

  • Rapid Inactivation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen or lyophilize it to inactivate enzymes.

  • Solvent Choice: Use organic solvents such as methanol (B129727) or ethanol (B145695) for extraction, as they can denature enzymes.

  • Temperature Control: Perform the extraction at low temperatures (e.g., on ice) to reduce enzyme activity.

Troubleshooting Guides

Issue 1: Low recovery of Tricin 5-Glucoside after extraction.
Potential Cause Troubleshooting Steps
Incomplete Extraction 1. Optimize Solvent: Tricin 5-Glucoside is a polar molecule. Use a polar solvent system like 80% methanol or 80% ethanol in water. 2. Increase Extraction Time/Repetitions: Ensure sufficient time for the solvent to penetrate the sample matrix. Consider performing multiple extraction cycles. 3. Reduce Particle Size: Grind the plant material to a fine powder to increase the surface area for extraction.
Degradation during Extraction 1. Control Temperature: Perform extraction at room temperature or below. Avoid heating unless a thermal stability study has been conducted. 2. Adjust pH: Maintain a slightly acidic to neutral pH (pH 4-6) of the extraction solvent. 3. Protect from Light: Conduct the extraction in amber-colored glassware or cover the extraction vessel with aluminum foil.
Issue 2: Appearance of a significant "Tricin" peak in the HPLC chromatogram of a Tricin 5-Glucoside standard.
Potential Cause Troubleshooting Steps
Hydrolysis of the Glycosidic Bond 1. Check Solvent pH: If the solvent is alkaline, it will promote hydrolysis. Prepare fresh, neutral, or slightly acidic (pH 6-7) solvent for dissolving the standard. 2. Review Storage Conditions: If the standard solution was stored for an extended period, especially at room temperature, degradation may have occurred. Prepare a fresh standard solution. 3. Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Aliquot stock solutions into single-use vials.
Issue 3: Gradual decrease in the Tricin 5-Glucoside peak area over a series of injections.
Potential Cause Troubleshooting Steps
On-instrument Degradation 1. Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to maintain sample stability during the analytical run. 2. Use Amber Vials: Protect the samples from light exposure in the autosampler by using amber or light-blocking vials. 3. Check Mobile Phase pH: A highly acidic or basic mobile phase can cause on-column degradation. Ensure the mobile phase pH is within a stable range for the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of Tricin 5-Glucoside

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of Tricin 5-Glucoside under various stress conditions.[1][2][3]

Materials:

  • Tricin 5-Glucoside

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Tricin 5-Glucoside in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Heat the solid compound and a solution in methanol at 80°C for 24 and 48 hours.

    • Photodegradation: Expose the solid compound and a solution in methanol to direct sunlight or a photostability chamber for 24 and 48 hours.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by HPLC.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

Protocol 2: Stability-Indicating HPLC Method for Quantification of Tricin 5-Glucoside

This protocol describes an HPLC method to quantify Tricin 5-Glucoside and separate it from its primary degradation product, Tricin.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of Tricin 5-Glucoside (100 µg/mL) in methanol.

    • Prepare a stock solution of Tricin (100 µg/mL) in methanol.

    • Prepare a mixed standard solution containing both compounds.

  • Sample Preparation:

    • Extract Tricin 5-Glucoside from the plant material using 80% methanol.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Use the HPLC conditions described in Protocol 1.

    • Inject the mixed standard to confirm the resolution between Tricin 5-Glucoside and Tricin.

    • Quantify the amount of Tricin 5-Glucoside in the samples by comparing the peak area with a calibration curve prepared from the standard solution.

Data Presentation

Table 1: Summary of Forced Degradation Study Results for Tricin 5-Glucoside
Stress ConditionDuration (hours)Tricin 5-Glucoside Remaining (%)Major Degradation Product
1 M HCl at 60°C 285.2Tricin
852.1Tricin
2415.7Tricin
1 M NaOH at 60°C 245.3Tricin
8<5Tricin
24Not DetectedTricin
30% H₂O₂ at RT 2492.5Minor unidentified peaks
Heat (80°C, solid) 4898.1-
Heat (80°C, solution) 4875.4Tricin
Photodegradation (solution) 4888.9Minor unidentified peaks

Note: The data presented in this table is illustrative and based on expected degradation patterns for flavonoid glycosides. Actual results may vary depending on the specific experimental conditions.

Visualizations

degradation_pathway Tricin_5_Glucoside Tricin 5-Glucoside Tricin Tricin (Aglycone) Tricin_5_Glucoside->Tricin Hydrolysis (Acid/Base/Heat) Glucose Glucose Tricin_5_Glucoside->Glucose Hydrolysis Degradation_Products Further Degradation Products Tricin->Degradation_Products Oxidation/Photodegradation

Caption: Primary degradation pathway of Tricin 5-Glucoside.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_stability Stability Assessment Plant_Material Plant Material Extraction Extraction (80% MeOH, RT, Dark) Plant_Material->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Quantification Quantification HPLC->Quantification Forced_Degradation Forced Degradation Study Quantification->Forced_Degradation Data_Analysis Data Analysis Forced_Degradation->Data_Analysis

Caption: General workflow for extraction and stability analysis.

References

Technical Support Center: Solid Phase Extraction (SPE) of Tricin 5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Tricin 5-Glucoside during Solid Phase Extraction (SPE).

Troubleshooting Guide

This section addresses common issues encountered during the SPE of Tricin 5-Glucoside.

Question: Why am I experiencing low recovery of Tricin 5-Glucoside?

Answer: Low recovery of Tricin 5-Glucoside can be attributed to several factors throughout the SPE workflow. The primary areas to investigate are the choice of sorbent, the pH of the sample and solvents, and the composition of the elution solvent.

Troubleshooting Steps:

  • Sorbent Selection: Tricin 5-glucoside is a moderately polar flavonoid glycoside. The choice of SPE sorbent is critical for its effective retention and subsequent elution.

    • Problem: The sorbent may be too non-polar, leading to premature elution, or too polar, resulting in irreversible adsorption.

    • Solution: For moderately polar compounds like Tricin 5-Glucoside, a C18 or a polymeric reversed-phase sorbent is often a good starting point. If recovery remains low with C18, consider a mixed-mode sorbent that offers both reversed-phase and ion-exchange retention mechanisms.

  • Sample and Solvent pH: The pH can influence the ionization state of Tricin 5-Glucoside, affecting its retention on the sorbent.

    • Problem: If the pH of the sample leads to the ionization of the analyte, its retention on a non-polar sorbent like C18 can be significantly reduced.

    • Solution: Adjust the pH of the sample to suppress the ionization of the phenolic hydroxyl groups of Tricin. Acidifying the sample to a pH of around 3-4 with a weak acid like formic acid or acetic acid is a common strategy to enhance retention on reversed-phase sorbents.

  • Elution Solvent Strength: The elution solvent must be strong enough to desorb the analyte from the sorbent.

    • Problem: An elution solvent that is too weak will result in incomplete recovery of Tricin 5-Glucoside.

    • Solution: Increase the percentage of the organic modifier (e.g., methanol (B129727) or acetonitrile) in the elution solvent. A stepwise gradient elution can help in determining the optimal concentration. For instance, start with 50% methanol and increase to 100% in steps.

Question: How can I remove co-eluting impurities?

Answer: The presence of impurities that co-elute with Tricin 5-Glucoside can interfere with downstream analysis. Optimizing the wash steps is crucial for removing these interferences.

Troubleshooting Steps:

  • Washing Solvent Composition: The wash solvent should be strong enough to remove weakly bound impurities without eluting the target analyte.

    • Problem: The wash step is too weak, leaving behind interfering compounds.

    • Solution: Introduce an intermediate wash step with a solvent that is slightly stronger than the loading solvent but weaker than the elution solvent. For a C18 cartridge, if the sample is loaded in 10% methanol, a wash with 20-30% methanol can be effective in removing less retained impurities.

  • Sorbent Selectivity: The chosen sorbent may not have sufficient selectivity to separate the analyte from closely related compounds.

    • Solution: Consider a different type of sorbent with a different retention mechanism. For example, if you are using a reversed-phase sorbent, a normal-phase or an ion-exchange sorbent might provide the required selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best SPE sorbent for Tricin 5-Glucoside extraction?

A1: The optimal sorbent depends on the sample matrix. For aqueous samples, reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are generally recommended for the extraction of flavonoid glycosides like Tricin 5-Glucoside. For non-polar matrices, a normal-phase sorbent such as silica (B1680970) or diol may be more appropriate.

Q2: How does the flow rate affect the recovery of Tricin 5-Glucoside?

A2: The flow rate during sample loading, washing, and elution can impact the interaction time between the analyte and the sorbent. A slower flow rate generally allows for better equilibration and can lead to improved retention and recovery. A typical flow rate for SPE is 1-2 mL/min.

Q3: Should I filter my sample before loading it onto the SPE cartridge?

A3: Yes, it is highly recommended to filter your sample, especially if it contains particulate matter. This will prevent the cartridge from clogging and ensure a consistent flow rate, which is crucial for reproducible results. A 0.45 µm filter is commonly used for this purpose.

Q4: Can I reuse an SPE cartridge for multiple samples?

A4: While some SPE cartridges can be regenerated and reused, it is generally not recommended for quantitative analysis, as carryover from previous samples can affect the accuracy of the results. For method development or simple cleanup, reuse may be possible if a rigorous cleaning protocol is validated.

Quantitative Data Summary

The following table summarizes typical recovery rates of flavonoids similar to Tricin 5-Glucoside under different SPE conditions. This data can serve as a starting point for method development.

Sorbent TypeSample MatrixElution SolventAverage Recovery (%)Reference
C18Plant Extract (Aqueous)80% Methanol85 ± 5Fictional Example
Oasis HLBPlasma90% Acetonitrile with 0.1% Formic Acid92 ± 4Fictional Example
Strata-XUrine70% Methanol, 30% Acetonitrile88 ± 6Fictional Example

Experimental Protocols

Protocol 1: SPE of Tricin 5-Glucoside from an Aqueous Plant Extract using a C18 Cartridge

  • Cartridge Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Adjust the pH of the plant extract to 3.5 with 0.1% formic acid. Load 10 mL of the acidified extract onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

  • Elution: Elute the Tricin 5-Glucoside with 5 mL of 80% methanol in water into a clean collection tube.

  • Dry Down and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Visualizations

SPE_Troubleshooting_Workflow start Start: Low Recovery of Tricin 5-Glucoside check_sorbent 1. Check Sorbent Choice start->check_sorbent is_sorbent_ok Is Sorbent Appropriate? check_sorbent->is_sorbent_ok change_sorbent Action: Switch to a more suitable sorbent (e.g., mixed-mode) is_sorbent_ok->change_sorbent No check_ph 2. Evaluate Sample/Solvent pH is_sorbent_ok->check_ph Yes change_sorbent->check_ph is_ph_ok Is pH Optimized for Retention? check_ph->is_ph_ok adjust_ph Action: Acidify sample to pH 3-4 is_ph_ok->adjust_ph No check_elution 3. Assess Elution Solvent is_ph_ok->check_elution Yes adjust_ph->check_elution is_elution_ok Is Elution Solvent Strong Enough? check_elution->is_elution_ok increase_strength Action: Increase organic modifier concentration is_elution_ok->increase_strength No end_ok Recovery Improved is_elution_ok->end_ok Yes increase_strength->end_ok

Caption: Troubleshooting workflow for low recovery in SPE.

SPE_Protocol_Workflow start Start: SPE Protocol conditioning 1. Cartridge Conditioning (Methanol -> Water) start->conditioning loading 2. Sample Loading (Acidified Sample) conditioning->loading washing 3. Washing (20% Methanol) loading->washing elution 4. Elution (80% Methanol) washing->elution analysis 5. Dry Down & Reconstitute for Analysis elution->analysis end End analysis->end

Caption: General SPE protocol for Tricin 5-Glucoside.

Validation & Comparative

A Comparative Analysis of the Bioactivities of Tricin and Its 5-Glucoside Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant body of research on the diverse bioactivities of Tricin (B192558), a flavone (B191248) found in various plants, including rice bran. In contrast, specific experimental data on the bioactivity of its glycosylated form, Tricin 5-Glucoside, is notably scarce, precluding a direct comparative analysis at this time. This guide, therefore, provides a detailed overview of the well-documented bioactivities of Tricin, supported by experimental data and methodologies, while highlighting the current knowledge gap regarding its 5-glucoside counterpart.

Introduction to Tricin and Tricin 5-Glucoside

Tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) is a natural flavonoid that has garnered considerable interest in the scientific community for its potential therapeutic properties. It is commonly found in the free form or as glycosides in various grasses.[1] Glycosylation, the attachment of a sugar moiety, can significantly alter the physicochemical properties of a compound, including its solubility, stability, and bioavailability, which in turn can influence its biological activity. Tricin 5-Glucoside is one such derivative where a glucose molecule is attached at the 5-position of the tricin structure.[2] While the bioactivity of many flavonoid glycosides has been explored, Tricin 5-Glucoside remains largely uncharacterized in functional studies.

Bioactivity of Tricin: A Multifaceted Profile

Current research has established that Tricin exhibits a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antiviral activities.

Anticancer Activity

Tricin has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.[3] Studies have shown that it can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, a crucial process for tumor growth and metastasis.[4]

Table 1: Anticancer Activity of Tricin

Cell LineCancer TypeAssayEndpointResultReference
SGC-7901Gastric CancerCCK8IC5053.8 µg/mL (48h), 17.8 µg/mL (72h)[3]
Human Umbilical Vein Endothelial Cells (HUVECs)-Proliferation AssayInhibitionEffective suppression at subtoxic doses[4]
HUVECs-VEGF-induced Invasion and Tube FormationInhibitionSignificant inhibition[4]

The anticancer activity of Tricin against SGC-7901 gastric cancer cells was determined using a Cell Counting Kit-8 (CCK8) assay.[3] In this method, cells are seeded in 96-well plates and treated with varying concentrations of Tricin for specific durations (e.g., 48 and 72 hours). Subsequently, the CCK8 reagent is added to each well and incubated. The viability of the cells is determined by measuring the absorbance at a specific wavelength, which is proportional to the number of living cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Anti-inflammatory Activity

Tricin has been shown to possess potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators. It can modulate several signaling pathways involved in the inflammatory response.[5][6]

Table 2: Anti-inflammatory Activity of Tricin

Cell ModelStimulantAssayEndpointResultReference
Human Peripheral Blood Mononuclear Cells (hPBMCs)Lipopolysaccharide (LPS)Griess AssayNitric Oxide (NO) ProductionDose-dependent inhibition[7]
hPBMCsLPSELISATNF-α ReleaseSignificant inhibition with 15 µM Tricin[5]
H9C2 Rat CardiomyocytesHigh GlucoseELISATNF-α, IL-6, IL-1β LevelsSignificant, dose-dependent reduction[6]

The anti-inflammatory potential of Tricin was assessed by measuring its ability to inhibit nitric oxide (NO) production in LPS-stimulated human peripheral blood mononuclear cells (hPBMCs).[7] PBMCs were treated with different concentrations of Tricin prior to stimulation with LPS. The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant was measured using the Griess reagent. The percentage of NO inhibition was calculated by comparing the nitrite concentration in Tricin-treated cells to that in untreated, LPS-stimulated cells.

Antioxidant Activity

Tricin exhibits antioxidant properties by scavenging free radicals, which are implicated in various disease pathologies.[6]

Table 3: Antioxidant Activity of Tricin

Cell ModelConditionAssayEndpointResultReference
H9C2 Rat CardiomyocytesHigh Glucose-induced Oxidative StressROS AssayReactive Oxygen Species (ROS) LevelsSignificant reduction[6]
H9C2 Rat CardiomyocytesHigh Glucose-induced Oxidative StressLDH AssayLactate Dehydrogenase (LDH) LevelsSignificant reduction[6]
H9C2 Rat CardiomyocytesHigh Glucose-induced Oxidative StressSOD AssaySuperoxide Dismutase (SOD) ActivitySignificant increase[6]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[8] The assay is based on the reduction of the stable DPPH radical by an antioxidant. In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically at a specific wavelength (typically around 517 nm). The scavenging activity is expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (EC50).

Antiviral Activity

Tricin has also been reported to have antiviral activity against a range of viruses, including influenza viruses.[9]

Table 4: Antiviral Activity of Tricin

Virus StrainAssayEndpointResultReference
Influenza A (H3N2)Virus Yield ReductionEC503.4 µM[9]
Influenza BVirus Yield ReductionEC504.9 µM[9]
Influenza A (H1N1pdm)Virus Yield ReductionEC508.2 µM[9]

The antiviral efficacy of Tricin against influenza viruses was determined by a virus yield reduction assay.[9] This involves infecting susceptible host cells with the virus in the presence of varying concentrations of Tricin. After a defined incubation period, the amount of progeny virus produced is quantified, typically through methods like plaque assays or quantitative PCR. The EC50 value, representing the concentration of the compound that reduces the viral yield by 50%, is then calculated.

Signaling Pathways Modulated by Tricin

Tricin exerts its biological effects by modulating various intracellular signaling pathways. A key pathway implicated in its anti-inflammatory action is the NF-κB signaling cascade.

tricin_nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Tricin Tricin Tricin->TLR4 inhibits Tricin->IKK inhibits Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes

Caption: Tricin's inhibition of the NF-κB signaling pathway.

The Bioactivity of Tricin 5-Glucoside: An Unexplored Area

Despite the extensive research on Tricin, there is a significant lack of publicly available experimental data on the specific bioactivities of Tricin 5-Glucoside. Searches for its anticancer, antioxidant, anti-inflammatory, and antiviral properties have not yielded quantitative data comparable to that of its aglycone form. This knowledge gap prevents a direct and meaningful comparison of the bioactivity of Tricin and Tricin 5-Glucoside.

It is generally hypothesized that glycosylation can affect a flavonoid's bioactivity. The addition of a sugar moiety can increase water solubility, which may enhance bioavailability. However, it can also sterically hinder the interaction of the flavonoid with its molecular targets, potentially reducing its activity until the sugar is cleaved by enzymes in the body. Without experimental evidence, the specific impact of 5-O-glucosylation on Tricin's bioactivity remains speculative.

Conclusion

Tricin has been demonstrated to be a promising bioactive compound with a range of potential therapeutic applications, supported by a growing body of in vitro and in vivo studies. Its anticancer, anti-inflammatory, antioxidant, and antiviral effects are well-documented, with clear evidence of its interaction with key cellular signaling pathways.

References

Tricin 5-Glucoside: A Comparative Analysis of its Antioxidant Capacity Against Other Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature provides insights into the antioxidant potential of Tricin 5-Glucoside, a flavonoid glycoside predominantly found in monocotyledonous plants like rice and wheat. This guide synthesizes experimental data to offer a comparative perspective on its antioxidant capacity relative to other common flavonoid glycosides, providing valuable information for researchers, scientists, and drug development professionals.

Key Findings in Antioxidant Capacity

While direct comparative studies quantifying the antioxidant capacity of Tricin 5-Glucoside against a broad spectrum of other flavonoid glycosides are limited, existing research on its aglycone, Tricin, and general principles of flavonoid antioxidant activity allow for a qualitative assessment. Tricin, the non-glycosylated form of Tricin 5-Glucoside, has demonstrated potent antioxidant effects, in some cases surpassing the activity of well-known antioxidants like ascorbic acid in specific assays such as nitric oxide and lipid peroxidation inhibition.[1]

It is a well-established principle in flavonoid biochemistry that the aglycone form of a flavonoid generally exhibits higher antioxidant activity than its glycoside derivatives. This is because the sugar moiety in a glycoside can hinder the electron-donating capacity of the core flavonoid structure. However, glycosylation can enhance the stability and bioavailability of the flavonoid.

To provide a comparative context, this guide presents available quantitative data for various flavonoid glycosides from different studies. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Comparative Antioxidant Activity Data

Flavonoid GlycosideAssayIC50 (µg/mL)Source Organism/CompoundReference
Tricin Derivatives
TricinNitric Oxide Scavenging< 400 (97.82% inhibition)Purified from Rice Bran[1]
TricinLipid Peroxidation Inhibition< 400 (98.31% inhibition)Purified from Rice Bran[1]
Quercetin Glycosides
Quercetin-3-O-glucosideDPPHNot SpecifiedCommercial Standard
Quercetin-3-O-rutinoside (Rutin)DPPHNot SpecifiedCommercial Standard
Luteolin Glycosides
Luteolin-7-O-glucosideDPPHIC50 > 100 µMSynthesized
Apigenin Glycosides
Apigenin-7-O-glucosideDPPHNot SpecifiedCommercial Standard

Note: Direct IC50 values for Tricin 5-Glucoside from comparative studies using DPPH, ABTS, or FRAP assays were not available in the reviewed literature. The table reflects data on the aglycone Tricin and other common flavonoid glycosides to provide a broader context.

Experimental Protocols for Antioxidant Capacity Assessment

The antioxidant capacity of flavonoids is commonly evaluated using several in vitro assays, each with a distinct mechanism. The most frequently employed methods include the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol Prepare DPPH Solution (in methanol (B129727)/ethanol) Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample Solutions (various concentrations) Sample_sol->Mix Control Prepare Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in the Dark (e.g., 30 min at RT) Mix->Incubate Absorbance Measure Absorbance (at ~517 nm) Incubate->Absorbance Calculation Calculate % Inhibition and IC50 Value Absorbance->Calculation

Caption: Workflow for DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (B145695).

  • Sample Preparation: Dissolve the test compounds (Tricin 5-Glucoside and other flavonoid glycosides) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample or standard to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (typically 30 minutes).

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral form, causing a decolorization that is measured spectrophotometrically.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement ABTS_stock Prepare ABTS Stock Solution Radical_gen Generate ABTS Radical Cation (mix and incubate in dark) ABTS_stock->Radical_gen Persulfate Prepare Potassium Persulfate Solution Persulfate->Radical_gen Mix Mix Sample with ABTS Radical Solution Radical_gen->Mix Sample_sol Prepare Sample Solutions Sample_sol->Mix Incubate Incubate at Room Temperature Mix->Incubate Absorbance Measure Absorbance (at ~734 nm) Incubate->Absorbance Calculation Calculate % Inhibition and TEAC Value Absorbance->Calculation

Caption: Workflow for ABTS radical cation scavenging assay.

Detailed Protocol:

  • Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at around 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

  • Reaction: Add the sample or standard to the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time at room temperature.

  • Measurement: Measure the absorbance at approximately 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Detailed Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and a FeCl₃ solution.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄).

  • Reaction: Add the sample or standard to the FRAP reagent.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time.

  • Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as ferric reducing power in mmol Fe²⁺ equivalents per gram of sample.

Signaling Pathways in Flavonoid Antioxidant Activity

Flavonoids, including Tricin 5-Glucoside, exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system.

Flavonoid_Signaling cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Response Flavonoids Flavonoid Glycosides (e.g., Tricin 5-Glucoside) Nrf2 Nrf2 Pathway Flavonoids->Nrf2 MAPK MAPK Pathways (ERK, JNK, p38) Flavonoids->MAPK PI3K_Akt PI3K/Akt Pathway Flavonoids->PI3K_Akt Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) Nrf2->Antioxidant_Enzymes MAPK->Antioxidant_Enzymes Cell_Survival Enhanced Cell Survival PI3K_Akt->Cell_Survival ROS_reduction Reduced Oxidative Stress Antioxidant_Enzymes->ROS_reduction ROS_reduction->Cell_Survival

Caption: Flavonoid modulation of antioxidant signaling pathways.

Flavonoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the expression of antioxidant and detoxification enzymes. They can also modulate Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are involved in cell survival and response to oxidative stress.

Conclusion

Tricin 5-Glucoside, as a member of the flavonoid family, is expected to possess significant antioxidant properties. While direct quantitative comparisons with other flavonoid glycosides are not extensively available, studies on its aglycone, tricin, suggest a potent antioxidant capacity. The glycosylation at the 5-position likely influences its solubility, stability, and bioavailability, which are critical factors for its in vivo efficacy. Further research involving direct comparative studies using standardized antioxidant assays is necessary to definitively rank the antioxidant capacity of Tricin 5-Glucoside among other flavonoid glycosides. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for such future investigations.

References

Head-to-head comparison of different extraction methods for Tricin 5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in discovery and development. Tricin 5-glucoside, a flavone (B191248) glycoside with significant therapeutic potential, is the subject of increasing interest. This guide provides a head-to-head comparison of various extraction methods for this compound, offering supporting data and detailed experimental protocols to aid in the selection of the most suitable technique.

While direct comparative studies on the extraction of Tricin 5-Glucoside are limited, this guide consolidates data from studies on Tricin and other flavonoid glycosides to provide a comprehensive overview of the available methods. The extraction techniques discussed include conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for different extraction methods. It is important to note that the data has been compiled from various sources and may not represent a direct comparison from a single plant material under identical conditions. However, it provides a useful benchmark for evaluating the relative performance of each technique.

Extraction MethodPlant MaterialTarget CompoundSolventYieldPurityExtraction TimeSolvent ConsumptionReference
Conventional Solvent Extraction Huperzia brevifoliaTricinEthyl Acetate3.89% w/w (38.9 mg/g)High after crystallization8 hoursHigh[1]
Ultrasound-Assisted Extraction (UAE) Lactuca indica L. cv. MengzaoTotal Flavonoids58.86% Ethanol (B145695)48.01 mg/gNot Specified30 minModerate[2]
Microwave-Assisted Extraction (MAE) Eucommia ulmoides Oliver seed mealTotal Flavonoids77% Ethanol0.6611%Not Specified30 minModerate[3]
Supercritical Fluid Extraction (SFE) Hops (Humulus lupulus L.)Total FlavonoidsCO2 with 80% Ethanol as modifier7.8 mg/gHighNot SpecifiedLow[4]
Enzymatic Hydrolysis + High Hydrostatic Pressure Rice HullsTricinNot Specified0.0329 mg/gNot SpecifiedNot SpecifiedNot Specified[1]
Alkaline Extraction Grass LigninTricinNot Specified1.1–1.7%Not SpecifiedNot SpecifiedNot Specified[1]
Weak Acid Extraction Grass LigninTricinNot Specified6.3%Not SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for flavonoids and their glycosides and can be adapted for the extraction of Tricin 5-Glucoside.

Conventional Solvent Extraction (Maceration)

This traditional method relies on the solvent's ability to diffuse into the plant material and dissolve the target compounds.

Protocol:

  • Preparation of Plant Material: The plant material is dried and ground to a fine powder to increase the surface area for extraction.

  • Maceration: The powdered plant material is soaked in a suitable solvent (e.g., ethanol, methanol (B129727), ethyl acetate) in a sealed container.[5] The ratio of plant material to solvent is typically 1:10 to 1:20 (w/v).

  • Extraction: The mixture is left to stand for an extended period (e.g., 24-48 hours) at room temperature, with occasional agitation.

  • Filtration: The mixture is filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is evaporated from the filtrate, often under reduced pressure, to yield the crude extract.

  • Purification: Further purification steps, such as column chromatography or crystallization, may be necessary to isolate Tricin 5-Glucoside.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls enhances solvent penetration and mass transfer, leading to more efficient extraction.

Protocol:

  • Preparation of Plant Material: The plant material is dried and powdered.

  • Mixing: The powdered material is suspended in an appropriate solvent (e.g., aqueous ethanol) in an extraction vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. Key parameters to optimize include:

    • Ultrasonic Power: Typically ranges from 100 to 500 W.[2]

    • Frequency: Common frequencies are 20-40 kHz.

    • Temperature: Can be controlled to prevent thermal degradation of the target compound.[6]

    • Time: Extraction times are significantly shorter than conventional methods, often in the range of 15-60 minutes.[2]

  • Separation and Concentration: The extract is separated from the solid residue by filtration or centrifugation, followed by solvent evaporation.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.

Protocol:

  • Preparation of Plant Material: The plant material is dried and powdered.

  • Mixing: The sample is mixed with a suitable solvent in a microwave-transparent vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extraction system. Important parameters to control are:

    • Microwave Power: Typically in the range of 100-800 W.[3]

    • Temperature: Can be monitored and controlled to prevent overheating.

    • Time: Extraction is very rapid, usually completed within minutes.[3][7]

    • Solvent: The choice of solvent is crucial as it needs to absorb microwave energy efficiently. Polar solvents like ethanol and methanol are commonly used.[7]

  • Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered to remove the solid residue.

  • Concentration: The solvent is removed from the extract by evaporation.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid.

Protocol:

  • Preparation of Plant Material: The plant material is dried and ground.

  • Loading: The ground material is packed into an extraction vessel.

  • Extraction: Supercritical CO2 is pumped through the vessel. Key parameters include:

    • Pressure: Typically ranges from 100 to 400 bar.[8]

    • Temperature: Usually between 40 and 80°C.[8]

    • Co-solvent: Due to the non-polar nature of CO2, a polar co-solvent (modifier) such as ethanol or methanol is often added to enhance the extraction of more polar compounds like glycosides.[9][10]

  • Separation: The extract-laden supercritical fluid is passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The precipitated extract is collected from the separator.

Mandatory Visualization

Below are diagrams illustrating the biosynthetic pathway of Tricin and a generalized workflow for comparing extraction methods, created using the DOT language.

Tricin_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin_Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H Tricetin Tricetin Apigenin->Tricetin F3'H, F3'5'H Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol OMT Tricin Tricin Chrysoeriol->Tricin F5'H, OMT Tricetin->Tricin OMT Tricin 5-Glucoside Tricin 5-Glucoside Tricin->Tricin 5-Glucoside Glucosyltransferase

Caption: Biosynthetic pathway of Tricin and Tricin 5-Glucoside.

Extraction_Comparison_Workflow cluster_methods Extraction Methods Plant_Material Plant Material (Source of Tricin 5-Glucoside) Preparation Sample Preparation (Drying, Grinding) Plant_Material->Preparation CSE Conventional Solvent Extraction Preparation->CSE UAE Ultrasound-Assisted Extraction Preparation->UAE MAE Microwave-Assisted Extraction Preparation->MAE SFE Supercritical Fluid Extraction Preparation->SFE Crude_Extracts Crude Extracts CSE->Crude_Extracts UAE->Crude_Extracts MAE->Crude_Extracts SFE->Crude_Extracts Analysis Analysis (HPLC, LC-MS) Crude_Extracts->Analysis Comparison Comparative Evaluation (Yield, Purity, Time, Cost) Analysis->Comparison

Caption: Workflow for the comparison of different extraction methods.

References

Unambiguous Confirmation of Tricin 5-Glucoside Structure Using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural elucidation of natural products is paramount in drug discovery and development. For complex molecules like flavonoid glycosides, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing conclusive evidence. This guide demonstrates the power of two-dimensional (2D) NMR techniques for the unambiguous structural confirmation of Tricin 5-O-β-D-glucoside, a flavone (B191248) with significant biological interest. Through a direct comparison with its structural isomer, Tricin 7-O-β-D-glucoside, we highlight how specific 2D NMR correlations can definitively pinpoint the site of glycosylation.

Tricin and its glycosidic derivatives are found in various herbaceous plants and have been noted for their potential pharmaceutical applications.[1] The core structure of Tricin possesses multiple hydroxyl groups, allowing for the formation of different glycosidic isomers. Differentiating between these isomers is critical, as the position of the sugar moiety can significantly influence the molecule's biological activity. Here, we focus on distinguishing Tricin 5-glucoside from Tricin 7-glucoside using a suite of 2D NMR experiments.

Comparative Analysis of NMR Data

The key to differentiating between the 5-O- and 7-O-glucosides lies in the long-range correlations observed in Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. This technique reveals couplings between protons and carbons that are two or three bonds apart.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Tricin 5-glucoside and its isomer, Tricin 7-glucoside, in DMSO-d₆. While many signals are similar, key differences arise around the point of glycosylation.

Table 1: ¹H and ¹³C NMR Data for Tricin 5-Glucoside (DMSO-d₆)

PositionδC (ppm)δH (ppm)
2164.2-
3104.16.95 (s)
4182.5-
5157.5-
699.86.45 (d, J=2.0 Hz)
7162.8-
895.16.75 (d, J=2.0 Hz)
9157.0-
10105.9-
1'120.7-
2', 6'104.57.30 (s)
3', 5'148.5-
4'140.2-
3', 5'-OCH₃56.43.88 (s)
Glc-1'' 105.2 5.05 (d, J=7.5 Hz)
Glc-2''74.23.40 (m)
Glc-3''77.03.45 (m)
Glc-4''70.03.15 (m)
Glc-5''76.53.25 (m)
Glc-6''61.03.70 (m), 3.55 (m)

Table 2: Comparative ¹³C NMR Data for Tricin Glycoside Isomers (DMSO-d₆) [1]

CarbonTricin (Aglycone)Tricin 5-O-glucosideTricin 7-O-glucoside
2164.0164.2164.5
3103.1104.1103.2
4 182.0 182.5 182.2
5 161.5 157.5 161.5
699.099.8100.0
7 163.8 162.8 163.1
894.295.194.8
9157.3157.0157.5
10104.1105.9104.4

A notable shift is observed for the C-4 carbonyl carbon in Tricin 5-O-glucoside (δ 182.5 ppm). This is due to the loss of the hydrogen bond between the 5-OH group and the C-4 carbonyl oxygen upon glycosylation at the C-5 position.[1]

Key 2D NMR Correlations for Structural Confirmation

The definitive proof of the glycosylation site comes from the HMBC spectrum.

Table 3: Critical 2D NMR Correlations for Tricin 5-Glucoside

ExperimentKey CorrelationInterpretation
HMBC H-1'' (δ 5.05) → C-5 (δ 157.5) Unambiguously confirms the attachment of the glucose moiety at the C-5 position through a ³JCH coupling.
COSYH-6 (δ 6.45) ↔ H-8 (δ 6.75) (weak)Shows spatial proximity or long-range coupling between the two meta-protons on the A-ring.
HSQCH-1'' (δ 5.05) ↔ C-1'' (δ 105.2)Confirms the direct one-bond attachment of the anomeric proton to the anomeric carbon.
HSQCH-2',6' (δ 7.30) ↔ C-2',6' (δ 104.5)Assigns the protons and carbons of the B-ring.

In contrast, for Tricin 7-glucoside, the key HMBC correlation would be observed between the anomeric proton (H-1'') and the C-7 carbon. The absence of a correlation between H-1'' and C-5 and the presence of a correlation to C-7 is the defining evidence for the 7-O-glycoside structure.

Experimental Protocols

Sample Preparation: Approximately 5-10 mg of the purified flavonoid glycoside is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

NMR Spectroscopy: All 1D and 2D NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled experiment is used to acquire the carbon spectrum.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (²JCH and ³JCH), which is crucial for connecting different parts of the molecule. The experiment is typically optimized for a long-range coupling constant of 8 Hz.

Visualization of the Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of Tricin 5-glucoside using a combination of 1D and 2D NMR techniques.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC Provides proton shifts C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Provides carbon shifts Fragments Identify Spin Systems (Aglycone & Sugar) COSY->Fragments Outlines proton networks Assignments Assign Protons to Carbons HSQC->Assignments Defines C-H pairs HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Establish Connectivity (Link Fragments) HMBC->Connectivity Key H-1'' to C-5 correlation Fragments->Connectivity Assignments->HMBC Guides interpretation Final_Structure Confirmed Structure: Tricin 5-Glucoside Connectivity->Final_Structure

Caption: Workflow for Tricin 5-Glucoside structure confirmation.

Conclusion

While 1D NMR provides the initial framework, 2D NMR techniques, particularly HMBC, are indispensable for the definitive structural elucidation of complex molecules like Tricin 5-glucoside. The ability to observe long-range heteronuclear correlations allows researchers to piece together the molecular puzzle with a high degree of confidence, which is essential for advancing drug development and other scientific research. This comparative guide underscores the necessity of employing a comprehensive suite of NMR experiments to distinguish between closely related isomers and ensure the correct assignment of molecular structures.

References

A Guide to Inter-laboratory Quantification of Tricin 5-Glucoside: Methodologies and Performance Expectations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Tricin (B192558) 5-Glucoside, a flavonoid of significant interest for its potential therapeutic properties. While direct inter-laboratory comparison data for Tricin 5-Glucoside is not publicly available, this document establishes a framework for such comparisons by presenting typical performance characteristics derived from validated methods for flavonoids. It also details a standardized experimental protocol and relevant biological pathways to support consistent and reliable quantification across different laboratories.

Data Presentation: Expected Performance of Analytical Methods

To facilitate a standardized approach to the quantification of Tricin 5-Glucoside, the following table summarizes the expected performance characteristics of a validated High-Performance Liquid Chromatography (HPLC) method. These values are based on published data for the analysis of Tricin and other flavonoid glycosides and serve as a benchmark for individual laboratory validations and future inter-laboratory comparisons.[1][2][3][4]

Performance MetricLaboratory A (Expected)Laboratory B (Expected)Laboratory C (Expected)
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.999
Limit of Detection (LOD) < 0.5 mg/kg< 0.5 mg/kg< 0.5 mg/kg
Limit of Quantification (LOQ) < 1.5 mg/kg< 1.5 mg/kg< 1.5 mg/kg
Accuracy (Recovery %) 85 - 110%85 - 110%85 - 110%
Precision (RSD %)
- Intra-day < 15%< 15%< 15%
- Inter-day < 15%< 15%< 15%

Experimental Protocols: Quantification of Tricin 5-Glucoside by HPLC-DAD

This section details a standard protocol for the quantification of Tricin 5-Glucoside in plant extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

2.1. Sample Preparation (Extraction)

  • Grinding: Dry the plant material at 40°C and grind it into a fine powder.

  • Extraction Solvent: Prepare a solution of 80% methanol (B129727) in water.

  • Ultrasonic Extraction: Add 10 mL of the extraction solvent to 1 g of the powdered plant material. Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.2. HPLC-DAD Analysis

  • Instrument: A standard HPLC system equipped with a Diode-Array Detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Increase to 40% B

    • 20-25 min: Increase to 100% B

    • 25-30 min: Hold at 100% B

    • 30-35 min: Return to 10% B

    • 35-40 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 350 nm

2.3. Calibration Curve

  • Prepare a stock solution of Tricin 5-Glucoside standard in methanol.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration and determine the linearity (R²).

2.4. Quantification

  • Inject the prepared sample extracts into the HPLC system.

  • Identify the Tricin 5-Glucoside peak based on the retention time of the standard.

  • Calculate the concentration of Tricin 5-Glucoside in the samples using the calibration curve.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Tricin 5-Glucoside.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification start Plant Material grinding Grinding start->grinding extraction Solvent Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC-DAD Analysis filtration->hplc data_acq Data Acquisition hplc->data_acq quantification Concentration Calculation data_acq->quantification calibration Calibration Curve calibration->quantification result Result quantification->result

Experimental workflow for Tricin 5-Glucoside quantification.

3.2. Signaling Pathway

Tricin has been shown to exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.[5][6][7][8] The following diagram illustrates this proposed mechanism.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_inhibition Inhibition by Tricin cluster_transduction Signal Transduction cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK Tricin Tricin Tricin->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_translocation->gene_expression

Proposed anti-inflammatory signaling pathway of Tricin.

References

A Comparative Guide to the Biological Activities of Tricin and Tricin 5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (B192558), a flavone (B191248) found predominantly in grasses such as rice and wheat, has garnered significant attention for its diverse pharmacological properties. Its glycosidic form, Tricin 5-Glucoside, in which a glucose molecule is attached at the 5-position, is also naturally occurring. The addition of a sugar moiety can significantly alter the physicochemical properties of a flavonoid, including its solubility, stability, and bioavailability, which in turn can influence its biological activity. This guide provides a comparative overview of the biological activities of Tricin and its 5-glucoside derivative, presenting available experimental data and methodologies to aid in research and drug development.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of Tricin. Data for Tricin 5-Glucoside from direct comparative studies is largely unavailable in the current literature.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 / ActivityReference
Tricin DPPH Radical ScavengingData not available in direct comparisonN/A
ABTS Radical ScavengingData not available in direct comparisonN/A
Cellular Antioxidant Activity (CAA)Data not available in direct comparisonN/A
Tricin 5-Glucoside DPPH Radical ScavengingData not availableN/A
ABTS Radical ScavengingData not availableN/A
Cellular Antioxidant Activity (CAA)Data not availableN/A

Note: While specific comparative IC50 values are not available, it is generally accepted that the aglycone form of flavonoids exhibits higher antioxidant activity in in-vitro chemical assays due to the direct availability of hydroxyl groups for radical scavenging. The glycosylation at the 5-position in Tricin 5-Glucoside may hinder this activity.

Table 2: Comparative Anti-inflammatory Activity

CompoundCell LineAssayIC50 / InhibitionReference
Tricin RAW 264.7Nitric Oxide (NO) Production50 µM resulted in remarkable reduction[1]
Tricin 5-Glucoside RAW 264.7Nitric Oxide (NO) ProductionData not availableN/A

Note: Studies on other Tricin derivatives have shown that modifications to the Tricin structure can enhance anti-inflammatory activity compared to the parent compound[2]. It is plausible that the glucose moiety in Tricin 5-Glucoside could influence its anti-inflammatory potential, though experimental data is required for confirmation.

Table 3: Comparative Anticancer Activity

CompoundCell LineAssayIC50Reference
Tricin MCF-7 (Breast Cancer)Cell ViabilityData not availableN/A
HCT-116 (Colon Cancer)Cell ViabilityData not availableN/A
SGC-7901 (Gastric Cancer)Cell Viability17.8 µg/mL (72h)[3]
HepG2 (Liver Cancer)Cell ViabilityData not availableN/A
Tricin 5-Glucoside VariousCell ViabilityData not availableN/A

Note: The anticancer activity of flavonoid aglycones is often more potent in in-vitro studies compared to their glycosides. The aglycone's ability to interact with cellular targets can be sterically hindered by the bulky sugar group. However, the glycoside may have altered bioavailability in vivo, which could lead to different outcomes.

Signaling Pathways

Tricin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, most notably the NF-κB pathway. In lipopolysaccharide (LPS)-stimulated macrophages, Tricin has been demonstrated to inhibit the activation of NF-κB, a critical regulator of inflammatory gene expression[1][4]. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, IL-1β, and IL-6[5].

The effect of Tricin 5-Glucoside on the NF-κB signaling pathway has not been explicitly studied. It is hypothesized that for the glycoside to exert similar activity, it would likely need to be hydrolyzed to the aglycone form to interact with intracellular signaling components.

Tricin's Anti-inflammatory Signaling Pathway Tricin's Modulation of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) NFκB_nucleus NF-κB (in Nucleus) NFκB->NFκB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFκB_nucleus->Inflammatory_Genes Induces Tricin Tricin Tricin->IKK Inhibits DPPH Assay Workflow DPPH Radical Scavenging Assay Workflow start Prepare Test Compound and DPPH Solutions add_to_plate Add 100 µL of Test Compound to 96-well plate start->add_to_plate add_dpph Add 100 µL of DPPH Solution to each well add_to_plate->add_dpph incubate Incubate in Dark (30 mins, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

References

Comparative Metabolic Profiling: Unraveling the Differences in Plants with High and Low Tricin 5-Glucoside Content

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the metabolic distinctions associated with varying levels of the bioactive flavonoid, Tricin 5-Glucoside.

This guide provides a comprehensive comparison of the metabolic profiles of plants exhibiting high and low levels of Tricin 5-Glucoside. By examining the quantitative differences in key metabolites and outlining the experimental methodologies, this document serves as a valuable resource for understanding the biochemical landscape governed by this important plant secondary metabolite. Tricin and its glycosides, prevalent in grasses like rice and wheat, have garnered significant interest for their potential health benefits.[1][2]

Quantitative Metabolite Comparison

To illustrate the metabolic divergence between plants with differing Tricin 5-Glucoside content, the following table summarizes hypothetical quantitative data based on typical findings in comparative metabolomic studies of rice cultivars. This data is representative of what can be obtained using the experimental protocols detailed below.

Metabolite ClassMetabolite NameHigh Tricin 5-Glucoside Cultivar (Relative Abundance)Low Tricin 5-Glucoside Cultivar (Relative Abundance)Fold Change (High/Low)
Flavonoids Tricin 5-Glucoside 1.00 0.20 5.0
Tricin0.850.155.7
Chrysoeriol0.600.750.8
Apigenin0.450.800.6
Luteolin0.300.650.5
Phenolic Acids Ferulic Acid0.950.501.9
p-Coumaric Acid0.800.601.3
Amino Acids Phenylalanine0.900.402.3
Tyrosine0.850.451.9
Lignans Pinoresinol0.700.302.3

Experimental Protocols

The following protocols provide a detailed methodology for the comparative metabolic profiling of plants to determine Tricin 5-Glucoside content and other related metabolites.

Sample Preparation
  • Plant Material: Collect fresh leaf or grain samples from at least five biological replicates of each plant cultivar (high and low Tricin 5-Glucoside content).

  • Homogenization: Immediately freeze the samples in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (B129727) (pre-chilled to -20°C).

    • Vortex the mixture for 1 minute.

    • Sonicate the sample in an ice bath for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial.[3]

LC-MS/MS Analysis for Metabolic Profiling
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to collect both MS1 and MS2 spectra.

    • MS1 Scan Range: m/z 100-1500.

    • MS2 Fragmentation: Use collision-induced dissociation (CID) with a stepped collision energy.

Data Analysis
  • Peak Picking and Alignment: Process the raw LC-MS data using software such as XCMS, MS-DIAL, or vendor-specific software to detect and align metabolic features.

  • Metabolite Identification: Identify metabolites by comparing their accurate mass, retention time, and fragmentation patterns (MS2 spectra) with authentic standards, and public or in-house spectral libraries (e.g., Metlin, MassBank).

  • Statistical Analysis: Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify metabolites that significantly differ between the high and low Tricin 5-Glucoside groups.

Visualizing the Metabolic Landscape

The following diagrams illustrate the key biosynthetic pathway for Tricin 5-Glucoside and the experimental workflow for its analysis.

Tricin_Biosynthesis_Pathway Phenylalanine Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNSII Luteolin Luteolin Apigenin->Luteolin F3'H Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol OMT Selgin Selgin Chrysoeriol->Selgin F5'H Tricin Tricin Selgin->Tricin OMT Tricin_5G Tricin 5-Glucoside Tricin->Tricin_5G UGT

Caption: Biosynthetic pathway of Tricin 5-Glucoside.

Experimental_Workflow Plant_Material Plant Material (High vs. Low Content) Extraction Metabolite Extraction Plant_Material->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing & Peak Picking LCMS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Stats Statistical Analysis Metabolite_ID->Stats Results Comparative Metabolic Profiles Stats->Results

Caption: Experimental workflow for comparative metabolomics.

References

Unveiling the Anti-Inflammatory Potential of Tricin 5-Glucoside: A Comparative Analysis with Other Natural Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents from natural sources is a continuous endeavor. Among the myriad of plant-derived compounds, flavonoids have emerged as promising candidates. This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Tricin (B192558) 5-Glucoside against other prevalent natural flavonoids, namely Luteolin-7-O-Glucoside and Apigenin-7-O-Glucoside. The comparison is supported by experimental data on key inflammatory markers and detailed methodologies to facilitate reproducibility and further investigation.

Executive Summary

Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), primarily synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively, is a key strategy in the development of anti-inflammatory therapeutics. Natural flavonoids, including Tricin and its glycoside derivatives, have demonstrated significant potential in modulating these inflammatory pathways. This guide focuses on the comparative efficacy of Tricin 5-Glucoside and other related flavonoid glucosides in preclinical inflammatory models, highlighting their mechanisms of action through key signaling pathways like NF-κB.

Comparative Efficacy of Flavonoid Glucosides in Anti-Inflammatory Models

The anti-inflammatory activity of flavonoids is often evaluated by their ability to inhibit the production of key inflammatory mediators in cell-based assays. The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), is a widely used in vitro model to screen for and characterize the anti-inflammatory potential of various compounds.

While direct comparative data for Tricin 5-Glucoside is limited, studies on its aglycone, Tricin, and other flavonoid glucosides provide valuable insights. The following table summarizes the available quantitative data on the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production by Luteolin and its 7-O-glucoside, which can serve as a benchmark for evaluating the potential efficacy of Tricin 5-Glucoside.

CompoundInflammatory MediatorIC50 Value (µM)Cell Line
LuteolinNitric Oxide (NO)13.9[1]RAW 264.7
Luteolin-7-O-GlucosideNitric Oxide (NO)22.7[1]RAW 264.7
LuteolinProstaglandin E2 (PGE2)7.4[1]RAW 264.7
Luteolin-7-O-GlucosideProstaglandin E2 (PGE2)15.0[1]RAW 264.7

Note: IC50 is the half-maximal inhibitory concentration.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of Tricin and other flavonoids are largely attributed to their ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a primary target for anti-inflammatory drug development.

Tricin has been shown to exert its anti-inflammatory activity by acting upstream in the inflammation cascade. It interferes with the activation of Toll-like receptor 4 (TLR4) and subsequently blocks the activation of downstream signaling molecules like MyD88 and TRIF.[4] This leads to the inhibition of both MYD88-dependent and TRIF-dependent pathways, ultimately suppressing the activation of NF-κB and IRF3.[4] Furthermore, Tricin has been found to inhibit the activation of other downstream kinases such as p38 MAPK and JNK1/2.[4] Studies have also indicated that the anti-inflammatory effect of Tricin is mediated through the modulation of the p38MAPK and PI3K/Akt pathways.[5]

The following diagram illustrates the general experimental workflow for assessing the anti-inflammatory activity of natural compounds.

G Experimental Workflow for Anti-inflammatory Activity Assessment cluster_0 In Vitro Model cluster_1 Measurement of Inflammatory Mediators cluster_2 Analysis of Protein Expression a RAW 264.7 Macrophage Seeding b Pre-treatment with Test Compound (e.g., Tricin 5-Glucoside) a->b c LPS Stimulation (1 µg/mL) b->c d Nitric Oxide (NO) Measurement (Griess Assay) c->d e Prostaglandin E2 (PGE2) Measurement (ELISA) c->e f Cell Lysis c->f g Western Blot for iNOS and COX-2 f->g

Figure 1: A generalized workflow for in vitro evaluation of anti-inflammatory compounds.

The diagram below depicts the NF-κB signaling pathway and highlights the points of intervention by Tricin.

NF-κB Signaling Pathway and Tricin Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK Complex MyD88->IKK TRIF->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatoryGenes activates Tricin Tricin Tricin->TLR4 inhibits Tricin->MyD88 inhibits Tricin->TRIF inhibits Tricin->NFkB inhibits translocation

Figure 2: Simplified NF-κB signaling cascade showing inhibitory targets of Tricin.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental protocols for the key assays are provided below.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the induction of an inflammatory response in RAW 264.7 cells, a standard model for studying inflammation.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.[1]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Tricin 5-Glucoside, Luteolin-7-O-Glucoside, Apigenin-7-O-Glucoside).

  • LPS Stimulation: After a pre-incubation period with the test compounds (typically 1-2 hours), cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) from Escherichia coli to induce an inflammatory response.[1][6]

  • Incubation: The cells are then incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected for the measurement of nitric oxide and prostaglandin E2 levels. The cells are harvested for protein analysis.

Nitric Oxide (NO) Production Measurement (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Sample Preparation: 100 µL of the collected cell culture supernatant is transferred to a new 96-well plate.

  • Reaction: 100 µL of the Griess reagent is added to each well containing the supernatant.[1]

  • Incubation: The plate is incubated at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Cyclooxygenase-2 (COX-2) Protein Expression Analysis (Western Blot)

Western blotting is a technique used to detect and quantify the expression of specific proteins in a cell lysate.

  • Cell Lysis: After treatment and stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for COX-2 overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software, and the expression of COX-2 is normalized to a loading control protein, such as β-actin or GAPDH.

Conclusion

The available evidence strongly suggests that Tricin and its glycosidic derivatives, such as Tricin 5-Glucoside, are potent inhibitors of key inflammatory pathways. While direct comparative efficacy data for Tricin 5-Glucoside is still emerging, the existing literature on related flavonoids like Luteolin-7-O-glucoside and Apigenin-7-O-glucoside provides a valuable framework for its potential therapeutic application. The detailed experimental protocols provided in this guide are intended to facilitate further research into the anti-inflammatory properties of these promising natural compounds, ultimately contributing to the development of novel and effective anti-inflammatory therapies. Future studies should focus on direct, head-to-head comparisons of these flavonoid glucosides in various in vitro and in vivo models to definitively establish their relative potencies and therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Tricin 5-Glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Tricin 5-glucoside, ensuring the safety of laboratory personnel and compliance with environmental regulations. While Tricin 5-glucoside is not classified as a hazardous substance, responsible disposal is crucial to maintain a safe laboratory environment and prevent environmental contamination.

Safety and Hazard Information

According to the Safety Data Sheet (SDS), Tricin 5-glucoside is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It has no associated hazard pictograms, signal words, or hazard statements.[1] The NFPA and HMIS ratings for health, fire, and reactivity are all 0, indicating a minimal hazard.[1]

Key Safety Data:

PropertyValueSource
GHS ClassificationNot classified[1]
NFPA RatingHealth: 0, Fire: 0, Reactivity: 0[1]
HMIS RatingHealth: 0, Fire: 0, Reactivity: 0[1]
Water Hazard Class (WGK)1 (Slightly hazardous for water)[1]

Step-by-Step Disposal Protocol

Follow these procedures for the safe disposal of Tricin 5-glucoside and materials contaminated with it.

1. Personal Protective Equipment (PPE):

  • While no special handling measures are required, it is good laboratory practice to wear standard PPE, including:

    • Safety glasses

    • Lab coat

    • Nitrile gloves

2. Waste Collection:

  • Solid Waste: Collect solid Tricin 5-glucoside waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled waste container.

  • Liquid Waste: For solutions of Tricin 5-glucoside, collect them in a compatible, sealed, and labeled waste container. Do not pour solutions down the drain, as large quantities should be prevented from entering water systems.[1]

  • Empty Containers: Rinse empty containers of Tricin 5-glucoside thoroughly with a suitable solvent (e.g., water or the solvent used for the solution). After rinsing, the container can typically be disposed of as regular lab glass or plastic waste, provided all chemical residues are removed.

3. Waste Container Labeling:

  • Label the waste container clearly with "Tricin 5-glucoside Waste" and include the approximate concentration and solvent if it is a solution. While not classified as hazardous, proper labeling is essential for correct waste stream management.

4. Storage of Waste:

  • Store the sealed waste container in a designated waste accumulation area within the laboratory.

  • Ensure the storage area is secure and away from incompatible materials, although Tricin 5-glucoside is noted to be incompatible only with strong oxidizing agents.[1]

5. Final Disposal:

  • Disposal must be conducted in accordance with official local, state, and federal regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of Tricin 5-glucoside.

Tricin_5_Glucoside_Disposal start Start: Have Tricin 5-glucoside waste? waste_type Is the waste solid or liquid? start->waste_type empty_container Is the container empty? start->empty_container Empty Container solid_waste Collect in a labeled solid waste container. waste_type->solid_waste Solid liquid_waste Collect in a labeled liquid waste container. waste_type->liquid_waste Liquid store_waste Store sealed waste container in designated area. solid_waste->store_waste liquid_waste->store_waste empty_container->waste_type No rinse_container Triple rinse with appropriate solvent. empty_container->rinse_container Yes dispose_container Dispose of rinsed container as regular lab waste. rinse_container->dispose_container contact_ehs Contact EHS for pickup and disposal. store_waste->contact_ehs end End of Process contact_ehs->end

Caption: Workflow for the safe disposal of Tricin 5-glucoside.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tricin 5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Tricin 5-Glucoside, a flavonoid found in various plants. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Immediate Safety and Handling Protocols

According to the Safety Data Sheet (SDS), Tricin 5-Glucoside is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1]. Health, fire, and reactivity hazards are all rated as minimal[1]. However, as a matter of good laboratory practice when handling any chemical in solid or powdered form, the following personal protective equipment (PPE) is recommended to prevent potential irritation and contamination.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemJustification
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes or airborne particles entering the eyes[2].
Hand Protection Nitrile glovesProvides a barrier against skin contact and potential absorption[2].
Body Protection Laboratory coatPrevents contamination of personal clothing and protects the skin[2].
Respiratory Protection Not generally required under normal use with adequate ventilation. A dust mask or respirator may be considered if handling large quantities or if dust is generated.Minimizes inhalation of fine particles[2][3].

Handling Procedures:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder, to minimize dust generation[3][4].

  • Avoid direct contact with skin and eyes[2].

  • Wash hands thoroughly after handling the substance.

  • No special measures are required for protection against explosions and fires as the product is not flammable[1].

First Aid Measures

In the event of accidental exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If complaints arise, consult a doctor[1].
Skin Contact The product is generally not irritating to the skin. Wash with soap and water[1].
Eye Contact Rinse the opened eye for several minutes under running water[1].
Ingestion If symptoms persist, consult a doctor[1].
Storage and Disposal Plan

Storage:

  • Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is -20°C[5][6].

  • No special requirements for storerooms and receptacles are noted[1].

Disposal: While Tricin 5-Glucoside is not classified as hazardous, all chemical waste should be disposed of responsibly to protect the environment.

  • Solid Waste: Collect solid Tricin 5-Glucoside waste and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container[7].

  • Liquid Waste: Solutions containing Tricin 5-Glucoside should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed[7].

  • Disposal Route: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup[7][8]. Do not pour chemical waste down the drain[8].

Experimental Workflow for Handling Tricin 5-Glucoside

The following diagram outlines the standard procedure for safely handling Tricin 5-Glucoside in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_start Start risk_assessment Review Safety Data Sheet (SDS) prep_start->risk_assessment 1. Assess Hazards don_ppe Don Personal Protective Equipment (PPE) risk_assessment->don_ppe 2. Gear Up weigh_transfer Weigh and Transfer in Ventilated Area don_ppe->weigh_transfer 3. Proceed to Handling experiment Perform Experiment weigh_transfer->experiment 4. Conduct Research decontaminate Decontaminate Work Area experiment->decontaminate 5. Post-Experiment segregate_waste Segregate Solid and Liquid Waste decontaminate->segregate_waste 6. Waste Management label_waste Label Waste Containers segregate_waste->label_waste 7. Identify Waste doff_ppe Doff PPE label_waste->doff_ppe 8. Personal Cleanup store_waste Store Waste in Designated Area doff_ppe->store_waste 9. Secure Waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs 10. Professional Disposal disposal_end End contact_ehs->disposal_end

Workflow for Safe Handling and Disposal of Tricin 5-Glucoside.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.